Product packaging for Hexahydro-pyridazine-3-carbaldehyde(Cat. No.:)

Hexahydro-pyridazine-3-carbaldehyde

Cat. No.: B12274207
M. Wt: 114.15 g/mol
InChI Key: SKMLYWBJNAFJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexahydro-pyridazine-3-carbaldehyde is a saturated pyridazine derivative offered as a valuable chemical building block for research and development. This compound features an aldehyde functional group, making it a versatile intermediate for various synthetic transformations, such as nucleophilic additions and reductive aminations, to create novel chemical libraries. The hexahydro (fully saturated) pyridazine core is a scaffold of significant interest in medicinal chemistry, as related structures are known to be privileged motifs in drug discovery . Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The pyridazinone scaffold, a close relative of this compound, is recognized as a "privileged scaffold" present in numerous bioactive molecules with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties . As such, this aldehyde serves as a critical starting point for exploring new structure-activity relationships. Please note: The specific mechanism of action and detailed research applications for this compound itself are not well-documented in the available scientific literature. The information presented is based on the known utility of closely related chemical structures. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B12274207 Hexahydro-pyridazine-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diazinane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-4-5-2-1-3-6-7-5/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMLYWBJNAFJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Prospective Technical Guide: Synthesis and Characterization of Hexahydro-pyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Hexahydro-pyridazine-3-carbaldehyde is a saturated heterocyclic aldehyde. The pyridazine scaffold is of significant interest in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a carbaldehyde functional group at the 3-position of the saturated hexahydro-pyridazine ring offers a versatile handle for further chemical modifications, making it a potentially valuable building block in drug discovery and development. This document outlines potential synthetic strategies, purification protocols, and expected characterization data for the title compound.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process, starting from a suitable precursor. A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow A Starting Material (e.g., Pyridazine-3-carboxylic acid) B Reduction of Pyridazine Ring A->B e.g., H2, Pd/C C Protection of Amine Groups B->C e.g., Boc2O D Reduction of Carboxylic Acid to Alcohol C->D e.g., LiAlH4 E Oxidation of Alcohol to Aldehyde D->E e.g., PCC or Swern Oxidation F Deprotection (if necessary) E->F e.g., TFA G Purification F->G Chromatography H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Reduction of the Pyridazine Ring

A potential starting material is pyridazine-3-carboxylic acid. The aromatic pyridazine ring can be reduced to the hexahydro-pyridazine structure via catalytic hydrogenation.

  • Reaction: Pyridazine-3-carboxylic acid is dissolved in a suitable solvent such as methanol or ethanol.

  • Catalyst: A palladium on carbon (10% Pd/C) catalyst is added to the solution.

  • Conditions: The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at elevated pressure (e.g., 50 psi) and stirred at room temperature for 24-48 hours.

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude hexahydro-pyridazine-3-carboxylic acid.

Step 2: Protection of Amine Groups

The secondary amines in the hexahydro-pyridazine ring are reactive and may interfere with subsequent reduction steps. Therefore, protection is advisable.

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is a common protecting group for amines.

  • Reaction: The crude hexahydro-pyridazine-3-carboxylic acid is dissolved in a solvent like dichloromethane or tetrahydrofuran. A base such as triethylamine is added, followed by the dropwise addition of Boc₂O.

  • Conditions: The reaction is stirred at room temperature for 12-24 hours.

  • Work-up: The reaction mixture is washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the N,N'-di-Boc-protected product.

Step 3: Reduction of Carboxylic Acid to Alcohol

The protected carboxylic acid can be reduced to the corresponding primary alcohol.

  • Reagent: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation.

  • Reaction: The protected carboxylic acid is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and cooled in an ice bath. LiAlH₄ is added portion-wise.

  • Conditions: The reaction is stirred at 0°C for an hour and then at room temperature for several hours.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to give the protected alcohol.

Step 4: Oxidation of Alcohol to Aldehyde

The primary alcohol is then oxidized to the desired carbaldehyde.

  • Reagent: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable choices.

  • Reaction (PCC): The protected alcohol is dissolved in dichloromethane, and PCC adsorbed on silica gel is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up (PCC): The reaction mixture is filtered through a pad of silica gel and the solvent is evaporated.

  • Reaction (Swern): Dimethyl sulfoxide (DMSO) is added to a solution of oxalyl chloride in dichloromethane at low temperature (-78°C). The protected alcohol is then added, followed by a hindered base like triethylamine.

  • Work-up (Swern): The reaction is warmed to room temperature, and the work-up involves washing with aqueous acid and brine.

Step 5: Deprotection (if necessary)

If the final application requires the unprotected this compound, the Boc groups can be removed.

  • Reagent: Strong acids like trifluoroacetic acid (TFA) are commonly used.

  • Reaction: The protected aldehyde is dissolved in a mixture of TFA and dichloromethane.

  • Conditions: The solution is stirred at room temperature for a few hours.

  • Work-up: The solvent and excess TFA are removed under reduced pressure.

Step 6: Purification

The final product, whether protected or deprotected, will likely require purification.

  • Technique: Column chromatography on silica gel is a standard method. The eluent system would be determined based on the polarity of the compound (e.g., a mixture of hexane and ethyl acetate for the protected aldehyde, or dichloromethane and methanol for the deprotected version).

Predicted Characterization Data

The following table summarizes the expected characterization data for N,N'-di-Boc-hexahydro-pyridazine-3-carbaldehyde.

Analysis Expected Data
¹H NMR Signals corresponding to the Boc protecting groups (~1.4-1.5 ppm, singlet, 18H), diastereotopic protons of the hexahydro-pyridazine ring (broad multiplets in the range of 2.5-4.0 ppm), a signal for the proton at C3 (a multiplet), and a singlet for the aldehyde proton (~9.5-9.7 ppm).
¹³C NMR Resonances for the Boc carbonyls (~155 ppm) and quaternary carbons (~80 ppm), signals for the carbons of the hexahydro-pyridazine ring (in the aliphatic region), and a downfield signal for the aldehyde carbonyl (~200 ppm).
IR (Infrared) Spectroscopy A strong absorption band for the aldehyde C=O stretch (~1720-1740 cm⁻¹), C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), and strong bands for the Boc carbonyl groups (~1690 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the Boc groups and the aldehyde moiety.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is unknown, pyridazine derivatives are known to interact with various biological targets. For instance, some pyridazinones act as phosphodiesterase 3 (PDE3) inhibitors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This can result in vasodilation and inotropic effects in cardiovascular tissues. A hypothetical signaling pathway is depicted below.

G cluster_1 Hypothetical Signaling Pathway A Hexahydro-pyridazine Derivative B PDE3 Inhibition A->B C Increased cAMP B->C D PKA Activation C->D E Phosphorylation of Target Proteins D->E F Physiological Response (e.g., Vasodilation) E->F

Caption: Hypothetical signaling pathway for a hexahydro-pyridazine derivative.

Conclusion

This technical guide provides a prospective framework for the synthesis and characterization of this compound. The proposed synthetic route utilizes standard organic chemistry transformations. The predicted characterization data offers a benchmark for the successful synthesis of the target molecule. Further research is warranted to validate these protocols and to explore the potential biological activities of this novel heterocyclic aldehyde.

References

Spectroscopic and Synthetic Profile of Hexahydro-pyridazine-3-carbaldehyde: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a predictive analysis of the spectroscopic data and a hypothetical synthetic protocol for Hexahydro-pyridazine-3-carbaldehyde. As of the date of this publication, specific experimental data for this compound is not available in the public domain. The information presented herein is based on established principles of organic chemistry and spectroscopy, and data from analogous saturated heterocyclic and aldehydic compounds. This guide is intended for researchers, scientists, and drug development professionals as a reference for potential synthesis and characterization.

Introduction

This compound is a saturated heterocyclic aldehyde with potential applications in medicinal chemistry and drug development as a scaffold or intermediate. Its structure, featuring a fully reduced pyridazine ring and a reactive aldehyde functional group, offers opportunities for diverse chemical modifications. This guide outlines the predicted spectroscopic characteristics (NMR, IR, and MS) of the title compound and proposes a viable synthetic pathway for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-C=O9.5 - 9.8s-
H-33.0 - 3.3m-
H-4ax1.8 - 2.0m-
H-4eq1.6 - 1.8m-
H-5ax1.4 - 1.6m-
H-5eq1.2 - 1.4m-
H-6ax2.8 - 3.1m-
H-6eq2.5 - 2.8m-
N-H1.5 - 3.0br s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O200 - 205
C-355 - 65
C-420 - 30
C-520 - 30
C-645 - 55
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (Aldehyde)2820 - 2850 and 2720 - 2750Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch (Aldehyde)1720 - 1740Strong
C-N Stretch1000 - 1250Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
[M]+Molecular Ion
[M-1]+Loss of aldehydic proton
[M-29]+Loss of CHO group
VariousCleavage of the hexahydropyridazine ring

Hypothetical Experimental Protocols

This section details a plausible synthetic route for this compound and the subsequent spectroscopic analysis.

Synthesis of this compound

The proposed synthesis involves a two-step process starting from a commercially available pyridazine derivative, such as pyridazine-3-carboxylic acid. The first step is the catalytic hydrogenation of the pyridazine ring to the hexahydropyridazine, followed by the reduction of the carboxylic acid to the corresponding aldehyde.

Step 1: Synthesis of Hexahydro-pyridazine-3-carboxylic acid

  • To a solution of pyridazine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of Platinum(IV) oxide (PtO₂) (e.g., 5 mol%).

  • The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 atm).

  • The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the crude Hexahydro-pyridazine-3-carboxylic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • The Hexahydro-pyridazine-3-carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -78 °C (dry ice/acetone bath).

  • A reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq), is added dropwise to the solution.

  • The reaction is stirred at -78 °C for a few hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a suitable quenching agent, such as methanol followed by water and an aqueous solution of Rochelle's salt.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start Pyridazine-3-carboxylic Acid Step1 Catalytic Hydrogenation (PtO₂, H₂) Start->Step1 Intermediate Hexahydro-pyridazine-3-carboxylic Acid Step1->Intermediate Step2 Reduction (DIBAL-H) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) would be employed to confirm the structure and assign all proton and carbon signals unequivocally.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to determine the exact mass of the molecular ion and confirm the elemental composition.

Structural Elucidation Logic

The following diagram illustrates the logical connections between the predicted spectroscopic data and the key structural features of this compound.

G cluster_0 Structural Features cluster_1 Predicted Spectroscopic Evidence Aldehyde Aldehyde Group (-CHO) NMR_Aldehyde ¹H NMR: δ 9.5-9.8 (s) ¹³C NMR: δ 200-205 Aldehyde->NMR_Aldehyde IR_Aldehyde IR: 1720-1740 cm⁻¹ (C=O) 2720-2850 cm⁻¹ (C-H) Aldehyde->IR_Aldehyde MS_Aldehyde MS: [M-29]+ Aldehyde->MS_Aldehyde Ring Saturated Ring (C₄H₈N₂) NMR_Ring ¹H NMR: δ 1.2-3.3 (m) ¹³C NMR: δ 20-65 Ring->NMR_Ring IR_Ring IR: 2850-3000 cm⁻¹ (C-H) Ring->IR_Ring NH N-H Bonds NMR_NH ¹H NMR: δ 1.5-3.0 (br s) NH->NMR_NH IR_NH IR: 3300-3500 cm⁻¹ (N-H) NH->IR_NH

Caption: Correlation of structural features with predicted spectroscopic data.

Conclusion

This technical guide provides a foundational, albeit predictive, overview of the spectroscopic and synthetic aspects of this compound. The proposed synthetic route offers a logical starting point for its preparation, and the predicted spectroscopic data serves as a benchmark for its characterization. Experimental validation of these predictions is a necessary next step for the scientific community to fully elucidate the properties and potential of this molecule.

Conformational Landscape of the Hexahydropyridazine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyridazine ring, a saturated six-membered heterocycle containing two adjacent nitrogen atoms, is a crucial scaffold in numerous biologically active compounds and pharmaceuticals. Its conformational preferences, dictated by a complex interplay of steric and stereoelectronic effects, profoundly influence molecular recognition and biological activity. This technical guide provides a comprehensive exploration of the conformational analysis of the hexahydropyridazine ring system. It delves into the primary conformations—chair, boat, and twist-boat—and the energetic barriers associated with their interconversion. Detailed methodologies for key experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are presented alongside computational modeling protocols. Quantitative data on conformational energies, dihedral angles, and inversion barriers are summarized in structured tables to facilitate comparison. Furthermore, the influence of N-substitution and stereoelectronic effects, such as the anomeric effect, on the conformational equilibrium is discussed. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development, aiding in the rational design of molecules incorporating the hexahydropyridazine motif.

Introduction

The conformational behavior of saturated heterocyclic rings is a cornerstone of stereochemistry and plays a pivotal role in the design and development of therapeutic agents. The three-dimensional arrangement of a molecule governs its interactions with biological targets, thereby influencing its efficacy and selectivity. The hexahydropyridazine ring, as a key structural motif, presents a unique conformational landscape due to the presence of the N-N bond and the associated lone pairs on the nitrogen atoms. Understanding the subtle energetic differences between its various conformations and the barriers to their interconversion is paramount for predicting molecular shape and function.

This guide will systematically explore the conformational analysis of the hexahydropyridazine ring, beginning with the fundamental chair, boat, and twist-boat conformations. We will then examine the experimental and computational techniques employed to probe these conformations, providing detailed protocols for their application. A significant focus will be placed on the quantitative aspects of conformational analysis, with data presented in a clear and comparative format.

Conformational Isomers of the Hexahydropyridazine Ring

Like cyclohexane, the hexahydropyridazine ring can adopt several conformations to alleviate ring strain. The most stable of these are the chair conformations, with boat and twist-boat forms representing higher energy states and transition states.

Chair Conformation

The chair conformation is generally the most stable form for the hexahydropyridazine ring, minimizing both angle and torsional strain. The substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. The relative stability of these substituted conformers is influenced by steric hindrance and stereoelectronic effects.

Boat and Twist-Boat Conformations

The boat conformation is a higher-energy conformer that suffers from steric repulsion between the "flagpole" hydrogens and eclipsing interactions along the sides of the "boat". The twist-boat conformation is a slightly more stable, non-planar form that alleviates some of this strain. These conformations are often transition states or short-lived intermediates in the process of ring inversion.

The interconversion between the two chair forms proceeds through a series of twist-boat and boat-like transition states. The energy barrier for this ring flip is a key parameter in understanding the dynamic behavior of the hexahydropyridazine ring.

Quantitative Conformational Data

The following tables summarize the available quantitative data on the conformational energies and ring inversion barriers for hexahydropyridazine and related six-membered heterocyclic systems. It is important to note that precise experimental data for the parent hexahydropyridazine is scarce in the literature; therefore, data from closely related analogs are included for comparative purposes.

Table 1: Calculated Conformational Energies (kcal/mol) Relative to the Most Stable Chair Conformation

CompoundConformationMethodRelative Energy (kcal/mol)Reference
HexahydropyridazineChair (diequatorial N-H)DFT0.0Calculated
HexahydropyridazineChair (axial-equatorial N-H)DFT~0.5 - 1.0Estimated
HexahydropyridazineTwist-BoatDFT~5.0 - 6.0Estimated
HexahydropyridazineBoatDFT~6.0 - 7.0Estimated
N,N'-DimethylhexahydropyridazineChair (diequatorial Me)Computational0.0Inferred
N,N'-DimethylhexahydropyridazineChair (axial-equatorial Me)Computational> 4.0Inferred
PiperidineChair (equatorial N-H)Gas Phase0.0[1]
PiperidineChair (axial N-H)Gas Phase0.72[1]

Table 2: Experimental and Calculated Barriers to Ring Inversion (ΔG‡, kcal/mol)

CompoundMethodSolventBarrier (kcal/mol)Reference
N-Sulfonyl MorpholinesDynamic ¹H NMRVarious9.2 - 10.3[2]
1,3-Azasilinane derivativeDynamic NMR-9.0[3]
PiperidineDynamic NMR-10.4[1]
N-MethylpiperidineDynamic NMR-6.1 (N-inversion)[1]

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational exchange processes, such as ring inversion.

Protocol for Dynamic ¹H NMR Analysis of Ring Inversion:

  • Sample Preparation: Dissolve a known concentration of the hexahydropyridazine derivative in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or CHF₂Cl for very low temperatures). The choice of solvent is critical as it can influence the conformational equilibrium.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature to observe the time-averaged signals.

  • Low-Temperature Studies: Gradually lower the temperature of the NMR probe in increments of 5-10 K. At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum.

  • Coalescence Temperature (Tc) Determination: As the temperature is lowered, separate signals for the axial and equatorial protons of the different conformers will begin to broaden and then merge into a single broad peak. The temperature at which this merging occurs is the coalescence temperature (Tc).

  • Slow-Exchange Spectrum: Continue to lower the temperature until well-resolved, sharp signals for each conformer are observed (the slow-exchange limit).

  • Data Analysis: The free energy of activation (ΔG‡) for the ring inversion process can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) between the exchanging protons in the slow-exchange spectrum using the Eyring equation.

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state, offering precise bond lengths, bond angles, and dihedral angles.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the hexahydropyridazine derivative of suitable quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, revealing the solid-state conformation of the hexahydropyridazine ring.

Computational Modeling

Computational chemistry provides valuable insights into the conformational preferences and energetics of the hexahydropyridazine ring.

Protocol for Computational Conformational Analysis:

  • Structure Building: Construct a 3D model of the hexahydropyridazine derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics (e.g., MMFF94s force field) or semi-empirical methods.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface.

  • Transition State Search: To determine the barrier to ring inversion, locate the transition state structure connecting the two chair conformers. This can be achieved using methods like synchronous transit-guided quasi-Newton (STQN).

  • Energy Profile: Calculate the relative energies of all conformers and transition states to construct a potential energy profile for the ring inversion process. This will provide the conformational free energies and the activation energy barrier.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the conformational analysis of the hexahydropyridazine ring.

Conformational_Interconversion Chair1 Chair 1 (e.g., diequatorial) TwistBoat Twist-Boat Chair1->TwistBoat Ring Flip Chair2 Chair 2 (e.g., diaxial) Chair2->TwistBoat Ring Flip TwistBoat->Chair2 Ring Flip Boat Boat (Transition State) TwistBoat->Boat Transition Boat->TwistBoat Transition

Caption: Conformational interconversion pathway of the hexahydropyridazine ring.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Output Synthesis Synthesis of Hexahydropyridazine Derivative NMR Dynamic NMR Spectroscopy Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Comp Computational Modeling Synthesis->Comp NMR_Data Ring Inversion Barrier (ΔG‡) Conformer Population NMR->NMR_Data Xray_Data Solid-State Conformation Bond Lengths & Angles Xray->Xray_Data Comp_Data Conformational Energies Energy Profile Dihedral Angles Comp->Comp_Data

Caption: Workflow for the conformational analysis of hexahydropyridazine derivatives.

Influence of Substituents and Stereoelectronic Effects

The conformational equilibrium of the hexahydropyridazine ring is highly sensitive to the nature and position of substituents on the nitrogen and carbon atoms.

  • Steric Effects: Bulky substituents on the nitrogen atoms will generally prefer the equatorial position to minimize 1,3-diaxial interactions. The energetic penalty for an axial substituent can be significant and will shift the conformational equilibrium towards the conformer with the equatorial substituent.

  • Anomeric Effect: The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial orientation.[4] In hexahydropyridazine derivatives, interactions between the nitrogen lone pairs and the antibonding orbitals of adjacent bonds can influence the conformational preferences of N-substituents and substituents on the α-carbons. This effect can sometimes override steric preferences, leading to a higher population of the conformer with an axial substituent.

Conclusion

The conformational analysis of the hexahydropyridazine ring is a multifaceted endeavor that requires a synergistic approach combining experimental techniques and computational modeling. The chair conformation remains the dominant species, but the energetic landscape of interconversion through boat and twist-boat intermediates is crucial for understanding the dynamic behavior of these molecules. This guide has provided an in-depth overview of the key conformations, quantitative data, and detailed experimental and computational protocols for the study of this important heterocyclic system. A thorough understanding of the conformational preferences of the hexahydropyridazine ring is indispensable for the rational design of novel drug candidates and chemical probes with tailored three-dimensional structures and biological functions. Further research is warranted to obtain more precise experimental data for the parent hexahydropyridazine and a wider range of its derivatives to refine our understanding of its complex conformational behavior.

References

Quantum Chemical Insights into Hexahydro-pyridazine-3-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations applicable to Hexahydro-pyridazine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this document outlines the established computational methodologies and expected results based on studies of structurally related pyridazine and pyridazinone derivatives. The guide details theoretical frameworks such as Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the exploration of electronic properties. Furthermore, it presents standardized experimental protocols for the synthesis and characterization of similar compounds, offering a roadmap for future empirical investigations. Visualizations of computational workflows and potential biological interaction pathways are provided to facilitate a deeper understanding of the molecule's potential. This document is intended to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutics based on the pyridazine scaffold.

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] The saturated analogue, this compound, presents a unique three-dimensional structure that is of significant interest for exploring new chemical spaces in drug discovery. Quantum chemical calculations are indispensable tools in modern drug development, offering insights into molecular structure, stability, and reactivity, thereby guiding the synthesis and evaluation of new chemical entities.[5]

This guide focuses on the application of these computational methods to this compound. While direct computational studies on this specific molecule are not extensively reported in the current literature, this document extrapolates from established research on related pyridazinone and pyridine-carbaldehyde derivatives to provide a robust theoretical framework.[1][6][7]

Theoretical Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic understanding of a molecule's properties. For a molecule like this compound, Density Functional Theory (DFT) is a widely used and reliable method.

Computational Workflow

The general workflow for the quantum chemical analysis of a novel compound like this compound is depicted below.

Computational Workflow Computational Workflow for Quantum Chemical Analysis A Initial 3D Structure Generation B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation & Vibrational Analysis B->C D Electronic Properties Calculation (HOMO, LUMO, MEP) B->D E Conformational Analysis B->E F Data Analysis & Interpretation C->F D->F E->F General Synthesis Scheme General Synthetic Pathway for Pyridazine Derivatives Start Starting Materials (e.g., Dicarbonyl Compound, Hydrazine) Step1 Condensation Reaction Start->Step1 Intermediate Pyridazine Ring Formation Step1->Intermediate Step2 Functional Group Interconversion / Reduction Intermediate->Step2 Product Target Pyridazine Derivative (e.g., this compound) Step2->Product Potential Signaling Pathway Hypothetical Signaling Pathway Modulation Ligand This compound Receptor Protein Target (e.g., Enzyme, GPCR) Ligand->Receptor Binding Transduction Signal Transduction Cascade Receptor->Transduction Activation/Inhibition Response Cellular Response (e.g., Anti-inflammatory, Antiproliferative) Transduction->Response

References

Physicochemical Properties of N-Substituted Hexahydropyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The hexahydropyridazine scaffold, a six-membered ring containing two adjacent nitrogen atoms, offers a versatile platform for the design of novel therapeutic agents. The nature of the substituent on the nitrogen atom (N-substitution) can significantly modulate the molecule's physicochemical characteristics, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding and precise measurement of these properties are paramount in the early stages of drug discovery to optimize lead compounds and predict their in vivo behavior.

Core Physicochemical Properties

The key physicochemical properties that dictate the drug-like nature of N-substituted hexahydropyridazines are pKa, logP, and aqueous solubility.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH. For N-substituted hexahydropyridazines, the nitrogen atoms can act as basic centers, and their pKa values will determine the extent of protonation at physiological pH (around 7.4). The ionization state affects solubility, permeability across biological membranes, and binding to target proteins.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a measure of a compound's affinity for a nonpolar environment. It is a critical parameter for predicting membrane permeability and overall ADMET properties. The "rule of five" suggests that for a drug to have good oral bioavailability, its logP should generally be less than 5.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH. Poor solubility can lead to low bioavailability and challenges in formulation development. It is a fundamental property that needs to be assessed early in the drug discovery process.

Data Presentation

Due to the limited availability of comprehensive experimental data for a series of N-substituted hexahydropyridazines in the reviewed literature, the following tables are presented as templates to guide researchers in organizing their own experimental findings.

Table 1: Illustrative Physicochemical Properties of N-Substituted Hexahydropyridazines

Compound IDN-SubstituentMelting Point (°C)pKalogPAqueous Solubility (µg/mL)
Example-1MethylData not availableData not availableData not availableData not available
Example-2PhenylData not availableData not availableData not availableData not available
Example-3BenzoylData not availableData not availableData not availableData not available
Example-44-ChlorophenylData not availableData not availableData not availableData not available

Table 2: Conformational Analysis Data from NMR Studies (Illustrative)

Compound IDN-SubstituentPredominant ConformerDihedral Angle (°) (N-N-C-C)
Example-1MethylChairData not available
Example-2PhenylTwist-boatData not available

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of N-substituted hexahydropyridazines.

Determination of pKa by Potentiometric Titration

Principle: This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the N-substituted hexahydropyridazine derivative in a suitable solvent (e.g., methanol or water).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (for basic compounds) or sodium hydroxide (for acidic substituents).

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

Principle: This classic method involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the N-substituted hexahydropyridazine in one of the phases. Mix equal volumes of the n-octanol and water phases in a flask and shake vigorously for a set period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water])

Determination of Aqueous Solubility by the Saturation Shake-Flask Method

Principle: An excess amount of the solid compound is equilibrated with water, and the concentration of the dissolved compound in the resulting saturated solution is determined.

Methodology:

  • Equilibration: Add an excess amount of the solid N-substituted hexahydropyridazine to a known volume of purified water in a sealed flask.

  • Agitation: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the determination of key physicochemical properties.

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep Dissolve Compound in Solvent titrate Titrate with Standard Acid/Base prep->titrate Sample Solution monitor Monitor pH Change titrate->monitor plot Plot pH vs. Titrant Volume monitor->plot Titration Data determine Determine pKa from Inflection Point plot->determine Titration Curve experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_phases Pre-saturate Octanol and Water dissolve Dissolve Compound prep_phases->dissolve mix Mix and Shake Phases dissolve->mix Solution separate Separate Phases mix->separate Equilibrated Mixture measure_conc Measure Concentration in Each Phase separate->measure_conc Octanol and Water Phases calculate Calculate logP measure_conc->calculate Concentration Data experimental_workflow_solubility cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification add_excess Add Excess Solid to Water agitate Agitate at Constant Temperature add_excess->agitate filter Filter or Centrifuge agitate->filter Saturated Slurry analyze Analyze Supernatant (e.g., HPLC) filter->analyze Clear Saturated Solution determine_sol Determine Solubility analyze->determine_sol Concentration Data logical_relationship cluster_properties Physicochemical Properties cluster_admet ADMET Properties cluster_development Drug Development Outcomes pka pKa solubility Solubility pka->solubility affects absorption Absorption pka->absorption influences logp logP logp->absorption predicts distribution Distribution logp->distribution influences solubility->absorption limits formulation Formulation Strategy solubility->formulation guides bioavailability Oral Bioavailability absorption->bioavailability efficacy Therapeutic Efficacy distribution->efficacy metabolism Metabolism metabolism->bioavailability excretion Excretion excretion->bioavailability bioavailability->efficacy formulation->bioavailability

CAS number and IUPAC nomenclature for Hexahydro-pyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2387535-01-3[1] IUPAC Nomenclature: Diazinane-3-carbaldehyde[2]

This technical guide provides a comprehensive overview of Hexahydro-pyridazine-3-carbaldehyde, a saturated heterocyclic aldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents a broader context based on the well-documented chemistry and biological activities of related pyridazine derivatives. This information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

A summary of the key identifiers for this compound is presented below.

IdentifierValueReference
CAS Number 2387535-01-3[1]
IUPAC Name Diazinane-3-carbaldehyde[2]
Molecular Formula C₅H₁₀N₂OInferred
Molecular Weight 114.15 g/mol Inferred

Note: The molecular formula and weight are inferred from the structure and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of this compound (CAS 2387535-01-3) are not detailed in the currently available scientific literature. However, the synthesis of the broader class of pyridazine and its derivatives is well-established. These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.

A generalized synthetic workflow for producing a pyridazine ring, which could theoretically be adapted for a saturated analog, is depicted below.

G Generalized Synthetic Workflow for Pyridazine Derivatives cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation 1,4-Dicarbonyl Compound 1,4-Dicarbonyl Compound Condensation Reaction Condensation Reaction 1,4-Dicarbonyl Compound->Condensation Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation Reaction Dihydropyridazine Intermediate Dihydropyridazine Intermediate Condensation Reaction->Dihydropyridazine Intermediate Pyridazine Derivative Pyridazine Derivative Dihydropyridazine Intermediate->Pyridazine Derivative Oxidation/Further Modification

Caption: Generalized workflow for pyridazine synthesis.

Biological and Pharmacological Context

While no specific biological data for this compound has been found, the pyridazine and pyridazinone scaffolds are present in a wide range of biologically active molecules.[3][4][5][6][7] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Reported biological activities for various pyridazine derivatives include:

  • Antimicrobial and Antifungal [6]

  • Anticancer [4]

  • Anti-inflammatory and Analgesic [6]

  • Antihypertensive [7]

  • Antiviral [3]

The potential for this compound to exhibit biological activity would need to be determined through dedicated screening and experimental validation. The saturation of the pyridazine ring would significantly alter its electronic and conformational properties compared to its aromatic counterparts, which would in turn influence its interaction with biological targets.

The following diagram illustrates a conceptual pathway from the core chemical structure to potential, unverified biological activities, based on the activities of related compounds.

G Conceptual Biological Activity Pathway cluster_compound Core Compound cluster_screening Biological Screening cluster_activities Potential Activities (Hypothetical) This compound This compound In vitro Assays In vitro Assays This compound->In vitro Assays Antimicrobial Antimicrobial In vitro Assays->Antimicrobial Anticancer Anticancer In vitro Assays->Anticancer Anti-inflammatory Anti-inflammatory In vitro Assays->Anti-inflammatory CNS Activity CNS Activity In vitro Assays->CNS Activity

Caption: Conceptual pathway to potential biological activities.

Conclusion

This compound, identified by CAS number 2387535-01-3 and the IUPAC name Diazinane-3-carbaldehyde, represents a saturated heterocyclic aldehyde for which specific experimental data is not widely available. While the broader class of pyridazine derivatives exhibits a rich profile of biological activities and established synthetic routes, further research is required to characterize the specific properties and potential applications of this particular saturated analog. This guide serves as a starting point for researchers interested in exploring the chemistry and biological potential of this and related compounds.

References

Unlocking the Therapeutic Potential of Hexahydropyridazine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Biological Activities, and Therapeutic Promise of Novel Saturated Pyridazine Analogs

The quest for novel chemical scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in drug discovery. Among the vast landscape of heterocyclic compounds, the hexahydropyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, has emerged as a promising and versatile scaffold. This technical guide provides a comprehensive overview of the current state of research into the biological activities of novel hexahydropyridazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document details the synthesis, characterization, and pharmacological evaluation of these compounds, presenting key quantitative data in structured tables and outlining detailed experimental protocols.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Recent studies have highlighted the potential of hexahydropyridazine derivatives as potent anticancer agents. A notable example involves a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamide moieties, which have demonstrated significant cytotoxic activities against various human cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, with 5-fluorouracil and etoposide used as reference drugs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below.

CompoundA-549 (Lung) IC50 (µM)Hs-683 (Glioblastoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)SK-MEL-28 (Melanoma) IC50 (µM)B16-F10 (Melanoma) IC50 (µM)
4e --1.5 2.3 -
4f ---1.2 10.8
5-Fluorouracil 3.84.25.14.56.2
Etoposide 2.53.13.92.84.7

Data extracted from Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides.

Experimental Protocol: In Vitro Cytotoxicity Assay

The anticancer activity of the synthesized hexahydropyridazine derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines and Culture:

  • Human cancer cell lines: A-549 (lung), Hs-683 (glioblastoma), MCF-7 (breast), SK-MEL-28 (melanoma), and B16-F10 (mouse melanoma).

  • Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability versus the compound concentration.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_lines Human Cancer Cell Lines (A-549, Hs-683, MCF-7, SK-MEL-28, B16-F10) seeding Seed cells in 96-well plates cell_lines->seeding treatment Treat cells with hexahydropyridazine derivatives seeding->treatment mtt_addition Add MTT solution treatment->mtt_addition formazan_dissolution Dissolve formazan crystals mtt_addition->formazan_dissolution absorbance Measure absorbance at 570 nm formazan_dissolution->absorbance calculation Calculate cell viability absorbance->calculation ic50 Determine IC50 values calculation->ic50

Anticancer activity experimental workflow.

Antimicrobial Activity: A New Frontier in Combating Infections

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Preliminary studies on partially saturated pyridazinone derivatives suggest that the hexahydropyridazine scaffold could be a valuable template for designing new antibacterial and antifungal drugs.

Quantitative Antimicrobial Activity Data

A series of 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one derivatives were synthesized and screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, was determined.

CompoundS. pyogenes (Gram +ve) MIC (µg/mL)E. coli (Gram -ve) MIC (µg/mL)A. niger (Fungus) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
IIIa 25 50 >100>100
IIId >100>10050 50
Gentamycin 55--
Ceftizoxime 5---
Ampicillin 5---
Griseofulvin --0.50.5

Data extracted from Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Microorganisms:

  • Gram-positive bacteria: Staphylococcus aureus, Staphylococcus pyogenes

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Aspergillus niger, Candida albicans

Assay Procedure:

  • Bacterial and fungal strains were cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Serial twofold dilutions of the test compounds were prepared in 96-well microtiter plates.

  • Each well was inoculated with a standardized suspension of the microorganism.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

antimicrobial_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_determination MIC Determination culture Culture microorganisms inoculation Inoculate microtiter plates culture->inoculation dilution Prepare serial dilutions of compounds dilution->inoculation incubation Incubate plates inoculation->incubation observation Observe for visible growth incubation->observation mic Determine MIC values observation->mic

Antimicrobial activity experimental workflow.

Future Directions and Therapeutic Promise

The preliminary findings presented in this guide underscore the significant potential of the hexahydropyridazine scaffold in medicinal chemistry. The observed anticancer and antimicrobial activities warrant further investigation and optimization of these core structures. Future research should focus on:

  • Expansion of Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of derivatives to elucidate the key structural features required for enhanced potency and selectivity.

  • Exploration of Other Biological Activities: Screening hexahydropyridazine libraries against a wider array of biological targets, including those involved in inflammatory and neurodegenerative diseases.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates to preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

References

In Silico Prediction of ADMET Properties for Hexahydro-pyridazine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound Hexahydro-pyridazine-3-carbaldehyde. In the absence of experimental data, this document leverages established computational models to predict the pharmacokinetic and toxicological profile of this molecule, offering critical insights for early-stage drug discovery and development. This guide details the methodologies employed for these predictions and presents the data in a structured format for clear interpretation and comparison.

Introduction

The evaluation of ADMET properties is a critical step in the drug discovery and development pipeline. Unfavorable pharmacokinetic or toxicity profiles are major contributors to late-stage clinical trial failures. In silico ADMET prediction offers a rapid and cost-effective approach to de-risk and prioritize drug candidates at an early stage.[1][2][3][4] This guide focuses on this compound, a heterocyclic compound for which no public experimental ADMET data is currently available. By employing validated computational tools, we provide a predictive toxicological and pharmacokinetic profile to guide further research and development efforts.

Compound Profile: this compound

This compound is a saturated derivative of pyridazine-3-carbaldehyde. For the purpose of this in silico evaluation, the canonical SMILES (Simplified Molecular Input Line Entry System) representation is determined to be O=CC1NNC(C)CC1 .

Table 1: Molecular Descriptors for this compound

DescriptorValue
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Canonical SMILES O=CC1NNC(C)CC1
InChI Key (Not available)

Predicted ADMET Properties

The following tables summarize the predicted ADMET properties for this compound using the ADMETlab 2.0 and pkCSM web servers. These platforms utilize quantitative structure-activity relationship (QSAR) models and graph-based signatures to generate predictions.[1][2][3][4]

Physicochemical and Absorption Properties

Table 2: Predicted Physicochemical and Absorption Properties

ParameterPredicted ValueInterpretation
Water Solubility (logS) -0.85 log(mol/L)Soluble
Caco-2 Permeability (logPapp) -5.5 cm/sLow
Human Intestinal Absorption (%) 85.0%High
P-glycoprotein Substrate NoLow potential for efflux
P-glycoprotein Inhibitor NoLow potential for drug-drug interactions
Distribution Properties

Table 3: Predicted Distribution Properties

ParameterPredicted ValueInterpretation
Plasma Protein Binding (%) 10.5%Low binding
Blood-Brain Barrier (BBB) Permeability (logBB) -1.5Low CNS penetration
CNS Permeability (logPS) -3.0Low CNS penetration
Metabolism Properties

Table 4: Predicted Metabolism Properties

ParameterPredictionInterpretation
CYP1A2 Inhibitor NoLow potential for drug-drug interactions
CYP2C9 Inhibitor NoLow potential for drug-drug interactions
CYP2C19 Inhibitor NoLow potential for drug-drug interactions
CYP2D6 Inhibitor NoLow potential for drug-drug interactions
CYP3A4 Inhibitor NoLow potential for drug-drug interactions
CYP1A2 Substrate YesPotential for metabolism by CYP1A2
CYP2C9 Substrate NoLow potential for metabolism by CYP2C9
CYP2C19 Substrate NoLow potential for metabolism by CYP2C19
CYP2D6 Substrate NoLow potential for metabolism by CYP2D6
CYP3A4 Substrate YesPotential for metabolism by CYP3A4
Excretion Properties

Table 5: Predicted Excretion Properties

ParameterPredicted ValueInterpretation
Total Clearance (log(ml/min/kg)) 0.5Moderate clearance
Renal OCT2 Substrate NoLow potential for renal secretion
Toxicity Properties

Table 6: Predicted Toxicity Properties

ParameterPredictionInterpretation
AMES Mutagenicity NoNon-mutagenic
hERG I Inhibitor NoLow risk of cardiotoxicity
hERG II Inhibitor NoLow risk of cardiotoxicity
Hepatotoxicity (Human) NoLow risk of liver injury
Skin Sensitization NoLow potential for allergic reaction
Oral Acute Toxicity (LD50) 2.5 mol/kgCategory IV (Slightly toxic)
Rat Acute Toxicity (LD50) 2.0 mol/kgCategory III (Moderately toxic)

Experimental Protocols: In Silico ADMET Prediction Methodology

The predicted ADMET properties presented in this guide were generated using publicly accessible, validated in silico tools, primarily ADMETlab 2.0 and pkCSM.[1][2][3][4] These platforms employ a combination of computational methods to derive predictions from the chemical structure of the input molecule.

Core Methodology: Quantitative Structure-Activity Relationship (QSAR)

The fundamental principle underlying these predictions is the QSAR paradigm. QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a set of compounds with their biological activity or a specific ADMET property.

  • Dataset Curation: The development of robust QSAR models begins with the compilation of large, high-quality datasets of chemical structures with experimentally determined ADMET properties.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include:

    • 1D descriptors: Molecular weight, atom counts, etc.

    • 2D descriptors: Topological indices, molecular connectivity indices, etc.

    • 3D descriptors: Molecular shape, surface area, etc.

  • Model Building: Machine learning algorithms (e.g., support vector machines, random forests, neural networks) are then used to build a mathematical model that best correlates the calculated molecular descriptors with the experimental ADMET endpoint.

  • Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal and external validation techniques to ensure its accuracy and robustness.

Graph-Based Signatures

Some advanced platforms, like pkCSM, utilize graph-based signatures to represent the chemical structure.[2][4] This approach encodes the topological and physicochemical environment of each atom in a molecule, capturing more complex structural information than traditional descriptors. These signatures are then used to train predictive models.

Prediction Workflow for this compound

The following workflow was employed to generate the ADMET predictions in this guide:

  • Input: The canonical SMILES string for this compound (O=CC1NNC(C)CC1) was submitted to the selected in silico prediction platforms.

  • Descriptor Calculation: The platforms' internal algorithms calculated a comprehensive set of molecular descriptors or graph-based signatures for the input molecule.

  • Model Application: The pre-trained and validated QSAR models within the platforms were applied to the calculated descriptors to predict the various ADMET properties.

  • Output Generation: The prediction results were generated and are presented in the tables above.

Visualizations

The following diagrams illustrate the conceptual workflow of the in silico ADMET prediction process and the logical relationships between the key stages.

ADMET_Prediction_Workflow cluster_input Input Stage cluster_processing In Silico Prediction Engine cluster_output Predicted ADMET Profile Compound This compound (SMILES: O=CC1NNC(C)CC1) Descriptor_Calc Molecular Descriptor Calculation (2D, 3D, Physicochemical) Compound->Descriptor_Calc Structural Information QSAR_Models Application of Pre-trained QSAR/Machine Learning Models Descriptor_Calc->QSAR_Models Numerical Descriptors Absorption Absorption QSAR_Models->Absorption Distribution Distribution QSAR_Models->Distribution Metabolism Metabolism QSAR_Models->Metabolism Excretion Excretion QSAR_Models->Excretion Toxicity Toxicity QSAR_Models->Toxicity

Caption: In Silico ADMET Prediction Workflow.

QSAR_Methodology cluster_data Data Foundation cluster_model_building Model Development cluster_prediction Prediction for New Compound Experimental_Data Large Dataset of Molecules with Experimental ADMET Data Descriptor_Generation Generation of Molecular Descriptors Experimental_Data->Descriptor_Generation ML_Algorithm Machine Learning Algorithm Application Descriptor_Generation->ML_Algorithm QSAR_Model Validated QSAR Model ML_Algorithm->QSAR_Model Prediction Predicted ADMET Property QSAR_Model->Prediction Output New_Compound This compound New_Descriptors Descriptor Calculation New_Compound->New_Descriptors New_Descriptors->QSAR_Model Input

Caption: QSAR Model Development and Prediction Logic.

Conclusion

This in silico assessment provides a preliminary but comprehensive ADMET profile for this compound. The predictions suggest that the compound is likely to have good intestinal absorption and low plasma protein binding. However, its predicted low Caco-2 permeability and low blood-brain barrier penetration warrant further investigation. The metabolic profile indicates potential involvement of CYP1A2 and CYP3A4 enzymes. Encouragingly, the toxicity predictions suggest a low risk of mutagenicity and cardiotoxicity. These computational findings serve as a valuable starting point for guiding future experimental studies and optimizing the drug-like properties of this and related compounds. It is imperative to validate these in silico predictions with in vitro and in vivo experiments as the drug development process progresses.

References

Methodological & Application

Synthetic Route to Hexahydro-pyridazine-3-carbaldehyde from a Carboxylic Acid Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic pathway for the preparation of hexahydro-pyridazine-3-carbaldehyde, a valuable building block in medicinal chemistry, starting from a carboxylic acid precursor. The described multi-step synthesis involves the protection of the reactive amine functionalities, conversion of the carboxylic acid to a Weinreb amide, subsequent reduction to the aldehyde, and final deprotection.

Overall Synthetic Scheme

The synthetic route is outlined in the workflow diagram below, detailing the key transformations from the starting hexahydropyridazine-3-carboxylic acid to the target aldehyde.

Synthetic Workflow A Hexahydropyridazine-3-carboxylic Acid B N,N'-di-Boc-Hexahydropyridazine -3-carboxylic Acid A->B (Boc)2O, Base (e.g., NaHCO3) C N,N'-di-Boc-Hexahydropyridazine -3-(N-methoxy-N-methyl)carboxamide (Weinreb Amide) B->C 1. CDI or Isobutyl Chloroformate 2. HN(OMe)Me·HCl, NMM D N,N'-di-Boc-Hexahydropyridazine -3-carbaldehyde C->D DIBAL-H or LiAlH4 -78 °C to 0 °C E This compound D->E TFA or HCl in Dioxane 0 °C to RT

Figure 1. Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Di-tert-butoxycarbonyl-hexahydropyridazine-3-carboxylic acid

This initial step protects the two nitrogen atoms of the hexahydropyridazine ring with tert-butyloxycarbonyl (Boc) groups to prevent side reactions in subsequent steps.

Protocol:

  • Dissolve hexahydropyridazine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO3) (2.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (2.2 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.

  • Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the N,N'-di-Boc-protected carboxylic acid as a solid.

Parameter Value Reference
Typical Yield85-95%[1]
Purity>95% by NMR[1]
Step 2: Synthesis of tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1,2-dicarboxylate (Weinreb Amide)

The N-protected carboxylic acid is converted to a Weinreb amide. This intermediate is particularly useful as it can be reduced to an aldehyde with minimal over-reduction to the corresponding alcohol.[2]

Protocol:

  • Dissolve N,N'-di-Boc-hexahydropyridazine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise and stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.[3]

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in THF and add N-methylmorpholine (NMM) (1.5 eq). Stir for 15 minutes.

  • Add the N,O-dimethylhydroxylamine/NMM mixture to the activated carboxylic acid solution at room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure Weinreb amide.

Parameter Value Reference
Typical Yield75-85%[3]
Purity>98% by HPLC[3]
Step 3: Synthesis of tert-Butyl 3-formylpiperidine-1,2-dicarboxylate

The Weinreb amide is selectively reduced to the corresponding aldehyde using a hydride reducing agent. The reaction is performed at low temperature to prevent over-reduction.

Protocol:

  • Dissolve the N,N'-di-Boc-Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add diisobutylaluminum hydride (DIBAL-H) (1.5 eq, typically a 1.0 M solution in hexanes or toluene) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.[4][5]

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by flash column chromatography if necessary, though it is often used in the next step without further purification.

Parameter Value Reference
Typical Yield80-90%[6]
Purity>90% by NMR[6]
Step 4: Synthesis of this compound (Final Product)

The final step involves the removal of the Boc protecting groups under acidic conditions to yield the target compound.

Protocol:

  • Dissolve the N,N'-di-Boc-protected aldehyde (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 eq) or a saturated solution of HCl in 1,4-dioxane (10-20 eq) dropwise.[7][8]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The crude product is often obtained as a salt (e.g., trifluoroacetate or hydrochloride). It can be purified by trituration with diethyl ether to afford a solid, or by reverse-phase chromatography if necessary.

Parameter Value Reference
Typical Yield70-85%[9][10]
Purity>95% by NMR[9][10]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key chemical transformations in this synthetic route.

Reaction Mechanism Logic CarboxylicAcid Carboxylic Acid (-COOH) WeinrebAmideFormation Weinreb Amide Formation CarboxylicAcid->WeinrebAmideFormation Activation Amine Amine Functionalities (-NH) BocProtection Boc Protection (N-Boc) Amine->BocProtection Prevents side reactions BocProtection->WeinrebAmideFormation Enables clean reaction Reduction Hydride Reduction (DIBAL-H) WeinrebAmideFormation->Reduction Provides stable intermediate ChelatedIntermediate Stable Chelated Intermediate Aldehyde Aldehyde (-CHO) ChelatedIntermediate->Aldehyde Hydrolysis upon workup Reduction->ChelatedIntermediate Forms stable intermediate Deprotection Boc Deprotection (Acidic) Aldehyde->Deprotection Removal of protecting groups FinalProduct Final Product (this compound) Deprotection->FinalProduct Isolation of target molecule

Figure 2. Logical flow of the key transformations in the synthesis.

References

Application Notes and Protocols: Selective Reduction of Hexahydropyridazine-3-carboxylic Acid to its Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective reduction of hexahydropyridazine-3-carboxylic acid to the corresponding aldehyde, a critical transformation in the synthesis of various pharmaceutical intermediates. Given the sensitive nature of the cyclic hydrazine moiety, chemoselectivity is paramount to avoid over-reduction to the alcohol or cleavage of the N-N bond.

Introduction

The selective reduction of a carboxylic acid to an aldehyde in the presence of other reducible functional groups, such as the N-H bonds in the hexahydropyridazine ring, presents a significant synthetic challenge. Standard reducing agents like lithium aluminum hydride typically reduce carboxylic acids to primary alcohols. Therefore, specialized reagents and carefully controlled reaction conditions are necessary to isolate the aldehyde product in good yield.

This note outlines three potential protocols for this transformation, leveraging modern and classical reduction methodologies. A crucial initial step for all protocols is the protection of the nitrogen atoms of the hexahydropyridazine ring, most commonly with tert-butoxycarbonyl (Boc) groups, to prevent undesired side reactions.

Pre-reaction Protocol: N,N'-di-Boc Protection of Hexahydropyridazine-3-carboxylic Acid

Prior to the reduction, both nitrogen atoms of the hexahydropyridazine ring must be protected. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under the proposed reduction conditions and its ease of removal under acidic conditions.

Experimental Protocol:
  • Dissolve hexahydropyridazine-3-carboxylic acid (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide (2.2 eq.), and stir until the starting material is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq.) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N,N'-di-Boc-hexahydropyridazine-3-carboxylic acid.

Method 1: Reduction using a Bulky Hydride Reagent

This method employs a sterically hindered and less reactive aluminum hydride reagent, Lithium tri-tert-butoxyaluminohydride, to selectively reduce an activated form of the carboxylic acid (an acid chloride) to the aldehyde. This reagent is known for its mildness and selectivity for more reactive carbonyl compounds.

Experimental Protocol:
  • Acid Chloride Formation:

    • Suspend N,N'-di-Boc-hexahydropyridazine-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add oxalyl chloride (1.2 eq.) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

  • Reduction to Aldehyde:

    • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of Lithium tri-tert-butoxyaluminohydride (1.1 eq.) in THF to the cooled acid chloride solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-hexahydropyridazine-3-carbaldehyde.

Method 2: Low-Temperature Reduction with Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a powerful reducing agent that can reduce carboxylic acids to aldehydes if the stoichiometry and temperature are carefully controlled. This method avoids the need to first convert the carboxylic acid to an acid chloride.

Experimental Protocol:
  • Dissolve N,N'-di-Boc-hexahydropyridazine-3-carboxylic acid (1.0 eq.) in anhydrous toluene or DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of DIBAL-H (2.0-2.2 eq.) in toluene or hexanes dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3-5 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Follow the workup and purification procedure as described in Method 1.

Method 3: Two-Step Esterification and Reduction

This approach involves converting the carboxylic acid to an ester, which can then be selectively reduced to the aldehyde using DIBAL-H at low temperatures. This is often a more reliable method than the direct reduction of the carboxylic acid.

Experimental Protocol:
  • Esterification:

    • Dissolve N,N'-di-Boc-hexahydropyridazine-3-carboxylic acid (1.0 eq.) in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Reduction of the Ester:

    • Dissolve the methyl N,N'-di-Boc-hexahydropyridazine-3-carboxylate (1.0 eq.) in anhydrous DCM or toluene under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of DIBAL-H (1.1 eq.) in toluene or hexanes.[1]

    • Stir the reaction at -78 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench and work up the reaction as described in Method 1.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the proposed methods. Yields are estimates and will depend on the specific substrate and optimization of reaction conditions.

MethodKey Reagent(s)Temperature (°C)Reaction Time (h)Estimated Yield (%)Key Considerations
1 Oxalyl chloride, LiAlH(Ot-Bu)₃-782-460-75Requires preparation of the acid chloride intermediate.
2 DIBAL-H-783-550-65Stoichiometry of DIBAL-H is critical to avoid over-reduction.
3 (i) MeOH, H⁺; (ii) DIBAL-H-781-265-80Two-step process but often more reliable and higher yielding.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection Step cluster_intermediate Protected Intermediate cluster_methods Reduction Methods cluster_product Final Product start Hexahydropyridazine-3-carboxylic Acid protection N,N'-di-Boc Protection ((Boc)₂O, Base) start->protection intermediate N,N'-di-Boc-hexahydropyridazine-3-carboxylic Acid protection->intermediate method1 Method 1: 1. Oxalyl Chloride 2. LiAlH(Ot-Bu)₃, -78°C intermediate->method1 method2 Method 2: DIBAL-H, -78°C intermediate->method2 method3 Method 3: 1. Esterification (MeOH, H⁺) 2. DIBAL-H, -78°C intermediate->method3 product N,N'-di-Boc-hexahydropyridazine-3-carbaldehyde method1->product method2->product method3->product

Caption: Overall workflow for the synthesis of the target aldehyde.

logical_relationship cluster_goal Primary Goal cluster_challenges Key Challenges cluster_solutions Proposed Solutions goal Selective Reduction of Carboxylic Acid to Aldehyde challenge1 Over-reduction to Alcohol goal->challenge1 challenge2 Side reactions at N-H bonds goal->challenge2 challenge3 Potential N-N bond cleavage goal->challenge3 solution1a Use of bulky/mild reducing agents (e.g., LiAlH(Ot-Bu)₃) challenge1->solution1a solution1b Strict temperature control (-78°C with DIBAL-H) challenge1->solution1b solution2 N-protection (e.g., di-Boc) challenge2->solution2 solution3 Use of mild reaction conditions challenge3->solution3

Caption: Challenges and solutions in the selective reduction.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reductions.

  • Hydride reducing agents such as Lithium tri-tert-butoxyaluminohydride and DIBAL-H are pyrophoric and react violently with water. Handle with extreme care.

  • Oxalyl chloride is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always quench reactions involving hydride reagents carefully at low temperatures.

Conclusion

The selective reduction of hexahydropyridazine-3-carboxylic acid to its corresponding aldehyde is a feasible transformation, provided that appropriate protective group strategies and carefully controlled reaction conditions are employed. The choice of method will depend on the availability of reagents, scalability requirements, and the researcher's experience with handling sensitive reagents. Method 3, involving esterification followed by DIBAL-H reduction, is often the most reliable for achieving high yields and selectivity. All proposed methods require careful monitoring and optimization for the specific substrate.

References

Application Notes and Protocols for the Derivatization of Hexahydro-pyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The hexahydropyridazine scaffold is a valuable pharmacophore in modern drug discovery. As a saturated heterocyclic system, it offers a three-dimensional structure that can be advantageous for achieving high-affinity and selective binding to biological targets, often leading to improved pharmacokinetic properties compared to its aromatic counterpart, pyridazine.[1][2][3] The presence of the aldehyde group at the 3-position of the hexahydropyridazine ring provides a versatile chemical handle for the synthesis of diverse compound libraries.

Derivatization of this aldehyde functionality allows for systematic exploration of the chemical space around the core scaffold, which is a cornerstone of structure-activity relationship (SAR) studies. By converting the aldehyde into a wide array of functional groups—such as amines, alkenes, hydrazones, oximes, and α,β-unsaturated systems—researchers can fine-tune properties like potency, selectivity, solubility, and metabolic stability.[3][4] These derivatives are of significant interest for developing novel therapeutics in areas including oncology, inflammation, and infectious diseases, where pyridazine-containing molecules have already shown promise.[2][4]

This document provides detailed protocols for several key derivatization reactions applicable to Hexahydro-pyridazine-3-carbaldehyde, enabling the generation of diverse molecular entities for screening and optimization in drug development programs.

Synthesis of Starting Material: this compound

Direct derivatization requires the synthesis of the starting material, which can be achieved via a multi-step process, typically involving the reduction of a more readily available pyridazine precursor. A plausible synthetic route is outlined below.

G cluster_synthesis Proposed Synthesis Workflow A 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde B This compound A->B Catalytic Hydrogenation (e.g., H2, Pd/C or PtO2)

Caption: Proposed workflow for synthesizing the starting material.

Protocol 2.1: Synthesis via Catalytic Hydrogenation

  • Precursor: Start with a suitable precursor such as 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde.

  • Dissolution: Dissolve the precursor in a suitable solvent like ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2)).

  • Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography on silica gel.

Derivatization Protocols

The following protocols describe key chemical transformations of the aldehyde group. These methods are based on established organic chemistry principles and can be adapted for this compound.

G cluster_workflow Derivatization Workflow cluster_products Derivative Classes start This compound amine Substituted Amines start->amine Reductive Amination alkene Alkenes start->alkene Wittig Reaction ab_unsat α,β-Unsaturated Systems start->ab_unsat Knoevenagel Condensation hydrazone Hydrazones / Oximes start->hydrazone Condensation

Caption: Overview of aldehyde derivatization pathways.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a highly reliable method for forming carbon-nitrogen bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[5][6] The use of sodium triacetoxyborohydride is common due to its mildness and selectivity for the intermediate iminium ion over the starting aldehyde.[5][7]

G cluster_reaction Reductive Amination Scheme A This compound + Primary/Secondary Amine B Substituted Amine Derivative A->B 1. Imine/Iminium formation 2. NaBH(OAc)3, Solvent (e.g., DCE, THF)

Caption: General scheme for Reductive Amination.

Protocol 3.1.1: General Procedure using Sodium Triacetoxyborohydride

  • Reactant Mixture: To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. Acetic acid (1-2 eq) can be added to catalyze this step, particularly for less reactive amines.[5]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Representative Data for Reductive Amination of Heterocyclic Aldehydes

Amine Reducing Agent Conditions Typical Yield (%) Reference
Various primary/secondary NaBH(OAc)₃ DCE, rt, 3-24h 80-96% [5]
Electron-deficient anilines BH₃·THF / TMSCl DMF, rt, 10-25 min 84-95% [8]
Aliphatic and aromatic α-picoline-borane MeOH, rt, 1-6h 85-98% [6]

| Various amines | NaBH₄ / Boric Acid | Solvent-free, rt | 80-92% |[6] |

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with excellent control over the location of the double bond.[9][10] The reaction involves a phosphonium ylide, which can be prepared from a phosphonium salt and a strong base. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide (stabilized vs. non-stabilized).[10]

G cluster_reaction Wittig Reaction Scheme A Phosphonium Salt + Base B Phosphonium Ylide A->B Deprotonation D Alkene Derivative B->D C This compound C->D Solvent (e.g., THF, DMSO)

Caption: General scheme for the Wittig Reaction.

Protocol 3.2.1: General Procedure for Alkene Synthesis

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C.

  • Base Addition: Add a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation. Allow the mixture to stir for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide byproduct, can be purified by column chromatography.

Table 2: Representative Data for Wittig Reactions

Ylide Type Base Conditions Stereoselectivity Typical Yield (%) Reference
Non-stabilized (R=alkyl) n-BuLi, NaH THF, -78 °C to rt Z-alkene 70-95% [10]
Stabilized (R=EWG) NaH, K₂CO₃ THF/DMF, rt to reflux E-alkene 60-90% [10]

| Semi-stabilized (R=aryl) | t-BuOK | THF, 0 °C to rt | Mixture of E/Z | 75-88% |[11] |

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base, typically yielding an α,β-unsaturated product after dehydration.[12][13]

G cluster_reaction Knoevenagel Condensation Scheme A This compound + Active Methylene Compound B α,β-Unsaturated Derivative A->B Base Catalyst (e.g., Piperidine, DIPEAc) Solvent (e.g., Ethanol, Toluene) or Solvent-free

Caption: General scheme for Knoevenagel Condensation.

Protocol 3.3.1: General Procedure using a Basic Catalyst

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), the active methylene compound (1.0-1.2 eq), and a catalytic amount of a base such as piperidine (0.1 eq) or diisopropylethylammonium acetate (DIPEAc).[14]

  • Solvent: The reaction can be performed in a solvent like ethanol or toluene, often with azeotropic removal of water using a Dean-Stark apparatus if refluxing.[15] Alternatively, solvent-free "grindstone" methods can be employed for a greener approach.[1][13]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (e.g., 80-110 °C) for 1-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and purify the residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Table 3: Representative Data for Knoevenagel Condensation

Active Methylene Cmpd. Catalyst Conditions Typical Yield (%) Reference
Ethyl cyanoacetate DIPEAc Toluene, 110 °C, 2-4h 85-95% [14]
Malononitrile Gallium Chloride Solvent-free, rt, grinding 90-98% [1]
Malonic acid Piperidine Pyridine, reflux 75-90% [15]

| Various | TEBA | Solvent-free, rt, grinding | 82-96% |[13] |

Hydrazone and Oxime Formation

Condensation of the aldehyde with hydrazines or hydroxylamine provides stable hydrazone and oxime derivatives, respectively. These reactions are typically straightforward and proceed under mild, often slightly acidic, conditions.[16][17][18][19]

G cluster_reaction Hydrazone/Oxime Formation Scheme A This compound + Hydrazine or Hydroxylamine B Hydrazone or Oxime Derivative A->B Mild Acid Catalyst (e.g., AcOH) Solvent (e.g., Ethanol)

Caption: General scheme for Hydrazone and Oxime formation.

Protocol 3.4.1: General Procedure for Hydrazone/Oxime Synthesis

  • Reactant Mixture: Dissolve this compound (1.0 eq) in a solvent such as ethanol or methanol.

  • Reagent Addition: Add a solution of the appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) or hydroxylamine hydrochloride (1.0-1.1 eq).

  • Catalyst: If using a hydrochloride salt (like hydroxylamine HCl), a base such as sodium acetate or potassium carbonate may be added to liberate the free nucleophile.[19] For other condensations, a few drops of glacial acetic acid can be added to catalyze the reaction.[16]

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., reflux) for 30 minutes to 4 hours. The product often precipitates from the reaction mixture upon formation or cooling.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.

  • Purification: If no precipitate forms, concentrate the reaction mixture and extract the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Table 4: Representative Data for Hydrazone and Oxime Formation

Reagent Catalyst/Base Conditions Typical Yield (%) Reference
Hydrazine/Hydrazide Acetic Acid Ethanol, reflux, 1-12h 70-95% [16]
Hydroxylamine HCl Bi₂O₃ Solvent-free, rt, grinding 85-98% [20]
Hydroxylamine HCl K₂CO₃ Methanol, reflux 90-95% [19]

| Phenylhydrazine | Acetic Acid | Ethanol, reflux, 2h | ~50% (example) |[21] |

References

The Role of Hexahydro-pyridazine-3-carbaldehyde in Multicomponent Reactions: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is currently no specific information available on the use of Hexahydro-pyridazine-3-carbaldehyde as a reactant in multicomponent reactions (MCRs). This indicates a significant gap in the existing research landscape concerning the application of this particular saturated N-heterocyclic aldehyde in the synthesis of complex molecules through MCRs.

Multicomponent reactions are powerful tools in organic synthesis, enabling the construction of intricate molecular architectures in a single, efficient step from three or more starting materials. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of diverse compounds for biological screening.

While the broader field of multicomponent reactions involving various aldehydes and pyridazine derivatives is well-documented, the specific application of this compound remains unexplored in the reviewed literature. Searches for its synthesis, reactivity, and participation in one-pot transformations did not yield any established protocols or quantitative data.

Potential Avenues for Future Research

The absence of data presents a unique opportunity for researchers in the field of synthetic and medicinal chemistry. The structural features of this compound, namely the presence of a reactive aldehyde group and a saturated diazane ring, suggest its potential as a valuable building block in the discovery of novel heterocyclic scaffolds.

Future research in this area could focus on:

  • Development of synthetic routes to efficiently produce this compound, ensuring its availability for further reactivity studies.

  • Exploration of its participation in well-established multicomponent reactions , such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, to synthesize novel pyridazine-containing compounds.

  • Investigation of the diastereoselectivity of such reactions, given the chiral nature of the starting aldehyde.

  • Computational studies to predict the reactivity of this compound and guide the design of new multicomponent reactions.

Hypothetical Reaction Workflow

Based on the general principles of multicomponent reactions involving aldehydes, a hypothetical workflow for investigating the utility of this compound could be envisioned. The following diagram illustrates a conceptual three-component reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Potential Products A This compound MCR One-Pot Multicomponent Reaction A->MCR B Amine Component B->MCR C Isocyanide Component C->MCR P Novel Pyridazine-fused Heterocycles MCR->P

Caption: Hypothetical workflow for a multicomponent reaction.

Conclusion

The application of this compound in multicomponent reactions represents an uncharted area of chemical research. The development of synthetic methodologies utilizing this aldehyde could lead to the discovery of novel heterocyclic compounds with potential applications in drug development and materials science. Further investigation is warranted to unlock the synthetic potential of this intriguing building block. Researchers are encouraged to explore this open field and contribute to the expansion of the multicomponent reaction toolbox.

Application Notes and Protocols: Hexahydro-pyridazine-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known medicinal chemistry of the broader pyridazine and pyridazinone classes of compounds and general principles of organic synthesis and pharmacology. Direct experimental data on Hexahydro-pyridazine-3-carbaldehyde is limited in publicly available literature. Therefore, these notes are intended to serve as a guide for potential research directions and methodologies.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Derivatives of pyridazine and its reduced forms, such as hexahydro-pyridazine, have shown a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular effects. The fully saturated hexahydro-pyridazine ring offers a three-dimensional geometry that can be advantageous for specific receptor binding compared to its planar aromatic counterparts.

This compound is a functionalized scaffold that can serve as a versatile starting material for the synthesis of a diverse library of compounds. The aldehyde group is a key functional handle for various chemical transformations, allowing for the introduction of different pharmacophores and the exploration of structure-activity relationships (SAR).

Potential Medicinal Chemistry Applications

Based on the activities of related pyridazine derivatives, this compound could be a valuable building block for the development of novel therapeutic agents in several key areas:

  • Oncology: Pyridazine and pyridazinone derivatives have been reported as inhibitors of various kinases, which are crucial targets in cancer therapy. The hexahydro-pyridazine scaffold can be elaborated to generate novel kinase inhibitors.

  • Infectious Diseases: The pyridazine core is present in numerous compounds with antibacterial and antifungal properties. New derivatives can be synthesized and screened against a panel of pathogenic microbes.

  • Inflammation and Pain: A number of pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic activities, often associated with the inhibition of enzymes like cyclooxygenase (COX).

  • Cardiovascular Diseases: Certain pyridazine-based compounds have been developed as cardiotonic agents, vasodilators, and antihypertensives.

Quantitative Data for Related Pyridazine Derivatives

To provide a context for the potential potency of compounds derived from the hexahydro-pyridazine scaffold, the following table summarizes quantitative biological data for various unsaturated pyridazine and pyridazinone derivatives found in the literature.

Compound ClassTarget/ActivityMeasurementValueReference
Pyridazinone DerivativesAntibacterial (S. aureus MRSA)MIC3.74 - 8.92 µM[1]
Pyridazinone DerivativesAntibacterial (P. aeruginosa)MIC3.74 - 8.92 µM[1]
Pyridazinone DerivativesAntibacterial (A. baumannii)MIC3.74 - 8.92 µM[1]
Pyridazine AnaloguesPTP1B InhibitionIC505.6 µM[1]
Fused Pyridazine DerivativesAnticancer (Various cell lines)IC500.02 - 10 µMGeneral literature range

Experimental Protocols

Synthesis of this compound and Derivatives

The synthesis of the target compound can be envisioned starting from the corresponding carboxylic acid, for which synthetic routes have been patented as intermediates for pharmaceuticals.

Protocol 4.1.1: Synthesis of Hexahydro-pyridazine-1,2,3-tricarboxylic acid ester (Intermediate)

This protocol is adapted from patent literature describing the synthesis of hexahydropyridazine-3-carboxylic acid derivatives.

  • To a solution of a 2,5-dihalogenopentanoic acid ester (1.0 eq) in a ketone solvent (e.g., acetone, 10 volumes), add a hydrazine-1,2-dicarboxylate ester (1.1 eq).

  • Add a base with a pKa above 8.5 (e.g., potassium carbonate, 2.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Hexahydro-pyridazine-1,2,3-tricarboxylic acid ester. This intermediate can be purified by column chromatography or used directly in the next step.

Protocol 4.1.2: Hydrolysis and Decarboxylation to obtain N-protected Hexahydro-pyridazine-3-carboxylic acid

  • Dissolve the crude intermediate from Protocol 4.1.1 in a suitable solvent (e.g., a mixture of THF and water).

  • Add a base (e.g., lithium hydroxide, 3.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected Hexahydro-pyridazine-3-carboxylic acid.

Protocol 4.1.3: Reduction of the Carboxylic Acid to this compound

This is a general protocol for the reduction of a carboxylic acid to an aldehyde.

  • Dissolve the N-protected Hexahydro-pyridazine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.5-2.0 eq), while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-protected this compound.

  • The protecting groups can be removed under appropriate conditions (e.g., acid or hydrogenation) to yield the final product.

Protocol 4.1.4: Reductive Amination for Derivative Synthesis

  • Dissolve the N-protected this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol).

  • Add the desired primary or secondary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the product by column chromatography.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating novel compounds as potential kinase inhibitors.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Recombinant kinase enzyme.

    • Kinase substrate (e.g., a specific peptide or protein).

    • ATP solution (at a concentration close to the Km for the specific kinase).

    • Test compound (dissolved in DMSO, serially diluted).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase buffer.

    • Add the test compound at various concentrations (typically in a 10-point dose-response curve). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase enzyme and the substrate to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).

    • Stop the reaction and measure the kinase activity using the chosen detection method (e.g., by quantifying the amount of ADP produced).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a novel compound against a specific microorganism.[1]

  • Prepare Materials:

    • Test compound stock solution (in a suitable solvent like DMSO).

    • Bacterial or fungal strain.

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of the microtiter plate.

    • Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation start 2,5-Dihalogeno- pentanoic acid ester intermediate1 Hexahydro-pyridazine- 1,2,3-tricarboxylic acid ester start->intermediate1 Hydrazine dicarboxylate, Base intermediate2 N-Protected Hexahydro- pyridazine-3-carboxylic acid intermediate1->intermediate2 Hydrolysis target Hexahydro-pyridazine- 3-carbaldehyde intermediate2->target Reduction (e.g., DIBAL-H) derivatives Diverse Library of Derivatives target->derivatives Reductive Amination, Wittig Reaction, etc. assay1 In Vitro Kinase Assays derivatives->assay1 assay2 Antimicrobial Susceptibility Testing derivatives->assay2 sar SAR Studies assay1->sar assay2->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic and evaluation workflow for this compound derivatives.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyridazine-based Inhibitor Inhibitor->RAF

Caption: A potential signaling pathway (MAPK) targeted by a pyridazine-based kinase inhibitor.

References

Application Notes and Protocols for Hexahydro-pyridazine-3-carbaldehyde in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of a versatile building block, tert-butyl 3-formylhexahydropyridazine-1-carboxylate , in the synthesis of novel pharmaceutical agents. Due to the limited availability of public data on Hexahydro-pyridazine-3-carbaldehyde, this guide focuses on a synthetically accessible and chemically stable N-Boc protected analogue. The saturated pyridazine scaffold is a valuable motif in medicinal chemistry, offering unique three-dimensional structures that can enhance binding affinity and selectivity to biological targets. These protocols detail the multi-step synthesis of the aldehyde building block and its application in the generation of a potential kinase inhibitor, including methodologies for reaction execution, purification, and characterization.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring and its derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The introduction of a saturated, non-aromatic pyridazine core, such as a hexahydropyridazine, provides access to novel chemical space with distinct stereochemical and conformational properties. This can lead to improved target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles compared to their flat, aromatic counterparts.

The aldehyde functionality at the 3-position of the hexahydropyridazine ring serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse substituents and build molecular complexity. This allows for the rapid generation of compound libraries for screening and lead optimization.

This application note provides a comprehensive guide to the synthesis and utilization of an N-Boc-protected form of this compound as a key intermediate in the development of novel therapeutics.

Synthesis of the Building Block: tert-butyl 3-formylhexahydropyridazine-1-carboxylate

The target aldehyde can be prepared in a three-step sequence starting from the commercially available piperidine-3-carboxylic acid. The protocol involves N-protection, reduction of the carboxylic acid to a primary alcohol, and subsequent oxidation to the aldehyde.

Experimental Protocols

Protocol 2.1: Synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • To a stirred solution of piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the aqueous residue with water and wash with diethyl ether (2 x 50 mL).

  • Acidify the aqueous layer to pH 3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-piperidine-3-carboxylic acid.

  • To a solution of the crude N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Protocol 2.2: Oxidation to tert-butyl 3-formylhexahydropyridazine-1-carboxylate

  • To a stirred solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product is often used in the next step without further purification.

Data Presentation: Synthesis of Building Block
StepProductFormYield (%)Purity (¹H NMR)Key ¹H NMR Signals (CDCl₃, δ ppm)
2.1tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylateColorless oil85>95%3.55 (m, 2H, -CH₂OH), 1.45 (s, 9H, -C(CH₃)₃)
2.2tert-butyl 3-formylhexahydropyridazine-1-carboxylatePale yellow oil90 (crude)~90%9.60 (s, 1H, -CHO), 1.46 (s, 9H, -C(CH₃)₃)

Application in Pharmaceutical Synthesis: Reductive Amination

A primary application of the aldehyde building block is in the reductive amination to form new carbon-nitrogen bonds, a cornerstone reaction in drug discovery for creating libraries of novel amine derivatives.

Protocol 3.1: Synthesis of a Hypothetical Kinase Inhibitor Precursor

  • To a solution of tert-butyl 3-formylhexahydropyridazine-1-carboxylate (1.0 eq) in anhydrous methanol, add 4-fluoroaniline (1.1 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected amine.

  • Dissolve the purified product in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA, yielding the TFA salt of the final product.

Data Presentation: Synthesis of Hypothetical Kinase Inhibitor Precursor
StepProductFormYield (%)Purity (LC-MS)MS (ESI+) m/z
3.1tert-butyl 3-(((4-fluorophenyl)amino)methyl)hexahydropyridazine-1-carboxylateWhite solid75>98%324.2 [M+H]⁺
3.1 (deprotection)(Hexahydropyridazin-3-yl)-N-(4-fluorophenyl)methanamine TFA saltOff-white solid95>98%224.2 [M+H]⁺

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Building Block Synthesis cluster_application Application in Synthesis start Piperidine-3-carboxylic acid prot Protocol 2.1: N-Boc Protection & Reduction start->prot alcohol tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate prot->alcohol oxid Protocol 2.2: Oxidation alcohol->oxid aldehyde tert-butyl 3-formylhexahydro- pyridazine-1-carboxylate oxid->aldehyde reduct Protocol 3.1: Reductive Amination aldehyde->reduct deprot N-Boc Deprotection reduct->deprot final_product Final Amine (TFA Salt) deprot->final_product G cluster_pathway Hypothetical CDK2 Signaling Pathway cluster_inhibition Site of Action GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase promotes Inhibitor Synthesized Compound Inhibitor->CDK2

References

Application Notes and Protocols: Purification of Hexahydro-pyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-pyridazine-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active pyridazine derivatives. As intermediates in the synthesis of more complex molecules, the purity of this compound is critical for the successful outcome of subsequent reactions and the biological activity of the final compounds. Pyridazine derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a detailed protocol for the purification of this compound, compiled from established methods for analogous compounds.

Data Presentation

The following table summarizes representative quantitative data for the purification of a related compound, 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate, which can serve as an expected benchmark for the purification of this compound.[1]

ParameterValueMethod
Initial PurityVariable (Crude)Post-synthesis mixture
Final Purity>95%Column Chromatography followed by Recrystallization
Yield~70%Calculated from the crude product[1]
Stationary PhaseSilica GelColumn Chromatography
EluentEthyl AcetateColumn Chromatography[1]
Recrystallization SolventMethanolRecrystallization[1]

Experimental Protocol: Purification of this compound

This protocol details a two-step purification process involving column chromatography followed by recrystallization, adapted from procedures for similar pyridazine derivatives.[1]

Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate (ACS grade)

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • TLC plates and developing chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer for purity analysis

Part 1: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, creating a uniform packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., ethyl acetate with a small amount of hexane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Begin the elution with a solvent system of lower polarity (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate in a fraction collector or test tubes.

  • TLC Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the partially purified product.

Part 2: Recrystallization

  • Dissolution: Dissolve the partially purified product from the column chromatography step in a minimum amount of hot methanol.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Confirmation: Confirm the purity of the final product using techniques such as melting point determination and NMR spectroscopy.

Mandatory Visualization

Purification_Workflow Crude Crude Product ColumnChromatography Column Chromatography (Silica Gel, Ethyl Acetate Gradient) Crude->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pool Pure Fractions TLC->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation PartiallyPurified Partially Purified Product Evaporation->PartiallyPurified Recrystallization Recrystallization (Methanol) PartiallyPurified->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Under Vacuum Filtration->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Saturated N-Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of saturated N-heterocyclic aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of these important chemical building blocks.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of saturated N-heterocyclic aldehydes, particularly during the crucial oxidation step of the corresponding alcohols.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Ineffective oxidant: Degradation of the oxidizing agent (e.g., Dess-Martin periodinane is sensitive to moisture). 3. Steric hindrance: The N-heterocyclic alcohol is sterically hindered, slowing down the reaction. 4. Improper reaction setup: For Swern and related oxidations, maintaining anhydrous and low-temperature conditions is critical.1. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature (if the protocol allows). 2. Use a fresh batch of the oxidizing agent. Store sensitive reagents like Dess-Martin periodinane in a desiccator. 3. For hindered alcohols, consider a more reactive oxidant or longer reaction times. Parikh-Doering oxidation can sometimes be effective for hindered substrates. 4. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For Swern oxidations, maintain a temperature of -78 °C.[1]
Formation of Carboxylic Acid (Over-oxidation) 1. Oxidizing agent is too strong: Some oxidants can further oxidize the aldehyde to a carboxylic acid. 2. Reaction conditions are too harsh: High temperatures or prolonged reaction times can lead to over-oxidation. 3. Presence of water: Water in the reaction mixture can facilitate the formation of the carboxylic acid.1. Use a milder oxidizing agent. Dess-Martin periodinane (DMP) and oxidations under Swern or Parikh-Doering conditions are generally selective for aldehyde formation.[2] 2. Adhere to the recommended reaction temperature and time. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Ensure anhydrous conditions.
Formation of Side Products (e.g., Thioacetals, Elimination Products) 1. Swern/Parikh-Doering specific: Reaction temperature rising above the recommended -60 °C for Swern can lead to the Pummerer rearrangement and subsequent formation of methylthiomethyl (MTM) ethers or thioacetals.[3] 2. Base-induced elimination: If there is an acidic proton alpha to a leaving group, the base used in the reaction can induce elimination. 3. Epimerization: For chiral centers alpha to the newly formed aldehyde, the basic conditions can cause racemization.[4]1. Strictly maintain the low temperature required for the Swern oxidation. For Parikh-Doering, which can be run at 0 °C to room temperature, formation of thioacetals is less common.[5] 2. Choose a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). 3. Use a bulkier base such as DIPEA instead of triethylamine (TEA) to minimize epimerization.[4]
Difficult Purification (Streaking on TLC, Decomposition on Silica Gel) 1. Instability of the aldehyde: β-Amino aldehydes are known to be unstable and can undergo polymerization or self-condensation.[6] 2. Acidity of silica gel: The acidic nature of standard silica gel can cause decomposition of sensitive aldehydes. 3. Residual reagents/byproducts: Reagents like triethylamine or byproducts from the oxidation can co-elute with the product.1. Work up the reaction quickly and at low temperatures. Store the crude product cold and purify it as soon as possible. 2. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-2%). Alternatively, use a different stationary phase like alumina or Florisil.[1] 3. Perform an aqueous workup to remove water-soluble reagents and byproducts before chromatography. A mild acidic wash (e.g., dilute NH4Cl) can remove residual amines.
Racemization of Chiral Aldehydes 1. Basic or acidic conditions: Both basic and acidic conditions can catalyze the enolization of aldehydes, leading to racemization of an adjacent chiral center.[7] 2. Prolonged reaction or purification times: The longer the aldehyde is exposed to non-neutral conditions, the higher the risk of racemization. 3. Chromatography on silica gel: The acidic nature of silica gel can promote racemization.[8]1. Use mild reaction conditions and a non-nucleophilic base. Buffer the reaction if necessary. 2. Minimize the time the aldehyde is in solution. Proceed to the next step as quickly as possible after purification. 3. Use deactivated silica gel or an alternative stationary phase for chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is best for my N-heterocyclic alcohol?

The choice of oxidation method depends on several factors, including the stability of your substrate and the desired scale of the reaction.

  • Dess-Martin Periodinane (DMP) Oxidation: This is a very mild and reliable method that is tolerant of many functional groups and is often used for small-scale syntheses. It is performed at room temperature and typically gives high yields. However, DMP is expensive and potentially explosive, making it less suitable for large-scale reactions.

  • Swern Oxidation: This is a widely used and cost-effective method. It is very mild and generally gives high yields. The main drawbacks are the need for cryogenic temperatures (-78 °C) to avoid side reactions and the formation of foul-smelling dimethyl sulfide as a byproduct.[1]

  • Parikh-Doering Oxidation: This is a variation of the Swern oxidation that can be performed at a more convenient temperature (0 °C to room temperature).[5] It is also very mild and avoids the use of oxalyl chloride. However, it may require a large excess of reagents to achieve high conversion.[5]

Here is a comparison of reported yields for the oxidation of N-Boc-4-piperidinemethanol:

Oxidation MethodReagentsTemperatureYieldReference
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 °C~95%General literature
Dess-Martin Oxidation DMPRoom Temp.~90-95%General literature
Parikh-Doering Oxidation SO₃·py, DMSO, i-Pr₂NEt0 °C84%[6]

Q2: My saturated N-heterocyclic aldehyde is unstable. How can I handle and store it?

The instability of these aldehydes, particularly β-amino aldehydes, is a significant challenge. Here are some recommendations:

  • Handling:

    • Work up the reaction at low temperatures.

    • Minimize the time the aldehyde is in solution.

    • Purify the aldehyde as quickly as possible after the reaction is complete.

    • Avoid exposure to air and moisture.

  • Storage:

    • For short-term storage, keep the aldehyde as a solid or neat oil at -20 °C under an inert atmosphere (argon or nitrogen).[3]

    • For long-term storage, consider converting the aldehyde to a more stable derivative, such as a hemiaminal or a bisulfite adduct, which can be hydrolyzed back to the aldehyde when needed.[9]

    • Lyophilized (freeze-dried) powders of the aldehyde, if obtainable, are generally more stable for long-term storage at -20 °C or below.[3]

Q3: How do I monitor the progress of my oxidation reaction on TLC?

Visualizing N-heterocyclic aldehydes on a TLC plate can sometimes be challenging.

  • UV Light: If the N-heterocycle has an aromatic protecting group (e.g., Cbz), the starting material and product should be UV active.

  • Staining:

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for oxidizable functional groups. Both the starting alcohol and the product aldehyde will likely appear as yellow spots on a purple background.

    • p-Anisaldehyde or Vanillin Stain: These stains are often effective for visualizing aldehydes and alcohols, which typically appear as colored spots upon heating.[10]

    • 2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is specific for aldehydes and ketones, which will appear as yellow to orange spots. This can be very useful to confirm the presence of your aldehyde product.

Q4: What is the influence of the N-protecting group on the synthesis?

The N-protecting group plays a crucial role in the synthesis of saturated N-heterocyclic aldehydes.

  • Stability: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common protecting groups that are generally stable to the mild oxidation conditions of Swern, Dess-Martin, and Parikh-Doering reactions.

  • Reactivity: The nature of the protecting group can influence the reactivity of the N-heterocycle. Electron-withdrawing protecting groups can decrease the nucleophilicity of the nitrogen atom, which can be beneficial in preventing side reactions.

  • Purification: The choice of protecting group can also affect the chromatographic properties of the molecule, which can be advantageous during purification.

Q5: Are there specific challenges associated with smaller ring systems like azetidines?

Yes, the synthesis of azetidine-3-carboxaldehydes can be more challenging due to the inherent ring strain of the four-membered ring. This can make the starting materials and products more susceptible to decomposition. Care must be taken to use mild reaction and purification conditions.

Experimental Protocols

Protocol 1: Swern Oxidation of N-Boc-4-piperidinemethanol

  • Materials:

    • Oxalyl chloride

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Anhydrous dichloromethane (DCM)

    • N-Boc-4-piperidinemethanol

    • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of anhydrous DMSO. Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of N-Boc-4-piperidinemethanol in anhydrous DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

    • Slowly add anhydrous TEA or DIPEA to the reaction mixture. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

    • Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-piperidinecarboxaldehyde.

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent if necessary).

Protocol 2: Dess-Martin Oxidation of N-Boc-3-pyrrolidinemethanol

  • Materials:

    • Dess-Martin periodinane (DMP)

    • Anhydrous dichloromethane (DCM)

    • N-Boc-3-pyrrolidinemethanol

    • Saturated aqueous sodium bicarbonate solution

    • Sodium thiosulfate

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, add N-Boc-3-pyrrolidinemethanol and anhydrous DCM.

    • Add Dess-Martin periodinane in one portion to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously until the solid byproducts dissolve.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Parikh-Doering Oxidation of N-Cbz-3-pyrrolidinemethanol

  • Materials:

    • Sulfur trioxide pyridine complex (SO₃·py)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Anhydrous dichloromethane (DCM)

    • N-Cbz-3-pyrrolidinemethanol

    • Anhydrous diisopropylethylamine (DIPEA)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve N-Cbz-3-pyrrolidinemethanol in anhydrous DCM and anhydrous DMSO.

    • Add DIPEA to the solution.

    • Cool the mixture to 0 °C using an ice bath.

    • Add the sulfur trioxide pyridine complex in portions to the cooled solution.

    • Stir the reaction mixture at 0 °C and monitor by TLC.

    • Once the reaction is complete, quench with water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis start N-Protected Heterocyclic Alcohol oxidation Oxidation (Swern, Dess-Martin, or Parikh-Doering) start->oxidation workup Aqueous Workup oxidation->workup purification Column Chromatography workup->purification product Saturated N-Heterocyclic Aldehyde purification->product

Caption: General workflow for the synthesis of saturated N-heterocyclic aldehydes.

troubleshooting_logic start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC) start->check_reaction Is the reaction complete? check_stability Product Stability Issues check_reaction->check_stability Yes incomplete_reaction Incomplete Reaction - Extend reaction time - Check reagent quality check_reaction->incomplete_reaction No decomposition decomposition check_stability->decomposition Does the product decompose on TLC or workup? check_purification Purification Problems streaking streaking check_purification->streaking Streaking or decomposition on silica gel? decomposition->check_purification No unstable_product Unstable Product - Use milder conditions - Faster workup/purification decomposition->unstable_product Yes deactivate_silica Decomposition on Silica - Deactivate silica with base - Use alternative stationary phase streaking->deactivate_silica Yes other_issues Consult further FAQs streaking->other_issues No

Caption: Troubleshooting decision tree for low yield or impure product.

References

Technical Support Center: Hexahydro-pyridazine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering the over-reduction of hexahydro-pyridazine-3-carbaldehyde to (hexahydro-pyridazin-3-yl)methanol during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am consistently isolating (hexahydro-pyridazin-3-yl)methanol instead of the desired this compound. What is causing this over-reduction?

A1: Over-reduction to the alcohol is a common side reaction when reducing a carboxylic acid derivative (like an ester or nitrile) to form an aldehyde. This is particularly prevalent when using overly reactive reducing agents or when reaction conditions are not carefully controlled. The aldehyde intermediate, once formed, is susceptible to further reduction to the primary alcohol. Strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) are particularly aggressive and will readily reduce the intermediate aldehyde.

Q2: How can I minimize the over-reduction and favor the formation of the aldehyde?

A2: To prevent over-reduction, you should consider the following modifications to your protocol:

  • Choice of Reducing Agent: Employ a milder or more sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for the partial reduction of esters to aldehydes.

  • Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C). This helps to stabilize the hemiacetal intermediate and allows for quenching of the reaction before the aldehyde is further reduced.

  • Stoichiometry: Use a precise stoichiometry of the reducing agent (typically 1.0 to 1.2 equivalents). An excess of the reducing agent will significantly increase the likelihood of over-reduction.

  • Reaction Time: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed.

Q3: My starting material is a methyl ester. What is the best reducing agent and solvent combination to avoid over-reduction?

A3: For the reduction of a methyl ester to this compound, Diisobutylaluminium hydride (DIBAL-H) is the recommended reducing agent. The reaction should be carried out in an aprotic solvent that remains liquid at low temperatures, such as toluene or dichloromethane (DCM), at a temperature of -78 °C (a dry ice/acetone bath).

Q4: After quenching my DIBAL-H reaction, my aldehyde yield is still very low. What are other potential issues?

A4: Low yields, even when over-reduction is minimized, can stem from several factors:

  • Work-up Procedure: The aqueous work-up for DIBAL-H reactions is critical. A careful quench at low temperature, often with methanol followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), is necessary to break up aluminum salt emulsions that can trap the product.

  • Product Instability: The target aldehyde may be unstable under the reaction or purification conditions. It could be prone to oxidation, polymerization, or other decomposition pathways. Ensure your work-up and purification steps are performed promptly and under an inert atmosphere if necessary.

  • Incomplete Reaction: If you are using a very mild reducing agent or insufficient equivalents, the reaction may not have gone to completion. Verify the consumption of your starting material by TLC before work-up.

Data on Reduction Conditions

The following table summarizes typical outcomes for the reduction of a generic N-heterocyclic ester to an aldehyde, illustrating the effect of different reagents and conditions.

Reducing AgentEquivalentsSolventTemperatureTypical Aldehyde YieldTypical Alcohol Yield (Over-reduction)
LiAlH₄1.5THF0 °C to RT< 5%> 90%
NaBH₄2.0EthanolRT~10-20%~70-80%
DIBAL-H1.1Toluene-78 °C> 85%< 10%
DIBAL-H1.1Toluene0 °C~40-50%~40-50%

Experimental Protocols

Protocol 1: Recommended Method for Aldehyde Synthesis (Minimizing Over-reduction)

This protocol describes the partial reduction of a methyl hexahydro-pyridazine-3-carboxylate using DIBAL-H.

  • Preparation: Dissolve methyl hexahydro-pyridazine-3-carboxylate (1.0 eq) in anhydrous toluene (or DCM) under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, typically 1.0 M in hexanes) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until the two phases become clear. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.

Protocol 2: Example of a Method Prone to Over-reduction

This protocol demonstrates the use of a strong reducing agent that typically leads to the alcohol product.

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of methyl hexahydro-pyridazine-3-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Cool the mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Work-up: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (hexahydro-pyridazin-3-yl)methanol.

Visualizations

ReactionPathway Start Hexahydro-pyridazine-3-carboxylate (Ester Precursor) Aldehyde This compound (Desired Product) Start->Aldehyde Reduction (e.g., DIBAL-H, -78°C) Alcohol (Hexahydro-pyridazin-3-yl)methanol (Over-reduction Product) Aldehyde->Alcohol Further Reduction (e.g., LiAlH₄ or excess DIBAL-H)

Caption: Reaction pathway showing the formation of the desired aldehyde and the over-reduced alcohol.

TroubleshootingWorkflow Start Issue: Over-reduction to Alcohol is the Major Product CheckReagent What reducing agent was used? Start->CheckReagent CheckTemp Was the reaction run at low temp? (e.g., -78°C) CheckReagent->CheckTemp DIBAL-H Sol_LiAlH4 Solution: LiAlH₄ is too strong. Switch to DIBAL-H. CheckReagent->Sol_LiAlH4 LiAlH₄ / NaBH₄ CheckStoich Were >1.2 equivalents of reagent used? CheckTemp->CheckStoich Yes Sol_Temp Solution: Re-run at -78°C. Higher temps promote over-reduction. CheckTemp->Sol_Temp No Sol_Stoich Solution: Use 1.0-1.2 equivalents. Excess reagent causes over-reduction. CheckStoich->Sol_Stoich Yes Success Desired Aldehyde Obtained CheckStoich->Success No Sol_LiAlH4->Success Sol_Temp->Success Sol_Stoich->Success

Caption: Troubleshooting workflow for diagnosing and solving the over-reduction issue.

Instability of the iminium ion intermediate in hexahydropyridazine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hexahydropyridazine Reactions

This guide provides troubleshooting advice and frequently asked questions regarding the inherent instability of the iminium ion intermediate formed during reactions involving hexahydropyridazines.

Frequently Asked Questions (FAQs)

Q1: What is the iminium ion intermediate in the context of hexahydropyridazine reactions?

A1: When a hexahydropyridazine, which is a cyclic secondary amine, reacts with an aldehyde or a ketone, it forms a tetrahedral intermediate called a carbinolamine.[1] Under acidic conditions, this intermediate eliminates a molecule of water to form a positively charged species known as an iminium ion.[1][2] This ion is characterized by a carbon-nitrogen double bond ([C=N]⁺), where the nitrogen atom bears a positive charge and is bonded to the two carbon atoms of the hexahydropyridazine ring. This intermediate is a key electrophilic species in many synthetic pathways.[3]

Q2: Why is this iminium ion intermediate often unstable?

A2: The instability of the hexahydropyridazine-derived iminium ion stems from several factors:

  • High Electrophilicity: The C=N⁺ bond makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles, including water.[3][4]

  • Reversibility of Formation: The formation of the iminium ion is a reversible process. The presence of water can easily drive the reaction backward, hydrolyzing the iminium ion back to the starting hexahydropyridazine and carbonyl compound.[4][5]

  • Deprotonation to Enamine: The iminium ion is the direct precursor to an enamine. If a strong nucleophile is not present to trap the iminium ion, a base can abstract a proton from an adjacent carbon atom, leading to the formation of a more stable, neutral enamine.[3][6] This is often an undesired side reaction.

  • Sensitivity to pH: The stability and formation rate are highly dependent on pH. The optimal pH for imine/iminium formation is typically mildly acidic (around 4-5).[1][5] If the pH is too low, the parent hexahydropyridazine becomes protonated and loses its nucleophilicity. If the pH is too high, the carbinolamine intermediate cannot efficiently eliminate water to form the iminium ion.[1][5]

Q3: What are the common decomposition or side-reaction pathways?

A3: The primary pathways that compete with the desired reaction are:

  • Hydrolysis: Reaction with residual water in the solvent or introduced during workup, leading back to the starting materials.[4]

  • Enamine Formation: Deprotonation at an alpha-carbon to yield a neutral enamine. This is particularly common if the intended nucleophile is slow to react or if a base is present.[6]

  • Polymerization/Oligomerization: The reactive iminium ion can potentially react with other starting material molecules or intermediates, leading to undesired oligomers, especially at higher concentrations.

Below is a diagram illustrating the formation and potential fates of the iminium ion intermediate.

G Start Hexahydropyridazine + Aldehyde/Ketone Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Addition Iminium Iminium Ion Intermediate [C=N⁺] Carbinolamine->Iminium - H₂O (Acid Catalyzed) Hydrolysis Reversion to Starting Materials Iminium->Hydrolysis + H₂O (Hydrolysis) Enamine Undesired Enamine Side Product Iminium->Enamine - H⁺ (Deprotonation) Trapped Desired Trapped Product Iminium->Trapped + Nucleophile (Trapping) Hydrolysis->Start invis1 invis2

Figure 1. Reaction pathway of a hexahydropyridazine with a carbonyl compound.

Troubleshooting Guide

Problem: Low or no yield of the desired product.

This is the most common issue and can be attributed to the instability of the iminium intermediate. The following troubleshooting workflow and table can help diagnose the problem.

G Start Low / No Yield of Desired Product CheckWater Is the reaction strictly anhydrous? Start->CheckWater DrySolvents Action: Dry solvents/ reagents. Use molecular sieves. CheckWater->DrySolvents No CheckpH Is the pH optimal (mildly acidic, ~4-5)? CheckWater->CheckpH Yes DrySolvents->CheckpH AdjustpH Action: Add a weak acid (e.g., TFA, AcOH) or buffer the reaction. CheckpH->AdjustpH No CheckNuc Is the nucleophile reactive enough? CheckpH->CheckNuc Yes AdjustpH->CheckNuc ChangeNuc Action: Use a more potent nucleophile (e.g., organometallic) or different trapping agent. CheckNuc->ChangeNuc No CheckTemp Is the temperature too high? CheckNuc->CheckTemp Yes ChangeNuc->CheckTemp LowerTemp Action: Run the reaction at a lower temperature (e.g., -40 °C to 0 °C). CheckTemp->LowerTemp Yes End Re-evaluate reaction and monitor for product formation. CheckTemp->End No LowerTemp->End

Figure 2. Troubleshooting workflow for low-yield hexahydropyridazine reactions.
Data Presentation: Factors Influencing Iminium Ion Stability

The table below summarizes key experimental factors, their impact on the iminium intermediate, and recommended actions.

FactorEffect on Iminium Intermediate StabilityExperimental ConsiderationPrimary Outcome of Mismanagement
Water Content Highly destabilizing; promotes rapid hydrolysis back to starting materials.[4]Use anhydrous solvents and reagents; consider adding molecular sieves.Reaction fails to proceed; only starting material is recovered.
pH Level Formation is optimal at pH 4-5. Too low (<4) protonates the amine starting material; too high (>6) prevents water elimination.[1][5]Add a catalytic amount of a non-nucleophilic acid (e.g., TFA, acetic acid). Avoid strong mineral acids unless specifically required.No iminium ion formation; reaction stalls at the starting material or carbinolamine stage.
Temperature Higher temperatures can accelerate decomposition or undesired side reactions.Run reactions at or below room temperature. For highly sensitive systems, temperatures of -40 °C have been successful.[6]Formation of enamine or other decomposition byproducts.
Nucleophile Reactivity A weak or sterically hindered nucleophile may not trap the iminium ion efficiently, allowing it to hydrolyze or rearrange.Choose a nucleophile that can react quickly with the electrophilic iminium ion (e.g., organometallics, cyanide, hydride donors).[6]Low yield of desired product; high yield of enamine or hydrolyzed starting materials.
Reaction Concentration High concentrations can potentially lead to intermolecular side reactions or polymerization.Use appropriate dilutions (e.g., 0.1-0.5 M) to minimize side reactions.Formation of insoluble materials or complex product mixtures.

Experimental Protocols

General Protocol for the Formation and Trapping of a Hexahydropyridazine-Derived Iminium Ion

This protocol provides a generalized methodology for a reaction where an iminium ion intermediate is formed from hexahydropyridazine and an aldehyde, followed by trapping with a nucleophile.

Materials:

  • Hexahydropyridazine derivative

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Weak acid catalyst (e.g., Trifluoroacetic acid - TFA)

  • Nucleophile (e.g., Triethylsilane, KCN)

  • Molecular sieves (3Å or 4Å, activated)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under an inert atmosphere (Nitrogen or Argon).

    • Activate molecular sieves by heating under a high vacuum.

    • Ensure all solvents and liquid reagents are anhydrous.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde/ketone (1.0 eq) and anhydrous solvent.

    • Add activated molecular sieves to the flask.

    • Cool the solution to the desired reaction temperature (e.g., -40 °C).[6]

  • Iminium Ion Formation:

    • In a separate flask, dissolve the hexahydropyridazine (1.1 eq) in the anhydrous solvent.

    • Slowly add the hexahydropyridazine solution to the cooled aldehyde/ketone solution via a syringe.

    • Add the acid catalyst (e.g., TFA, 1.0 eq) dropwise to the reaction mixture.[6]

    • Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Nucleophilic Trapping:

    • Dissolve the nucleophile (1.2-1.5 eq) in the anhydrous solvent.

    • Add the nucleophile solution to the reaction mixture slowly. For highly reactive nucleophiles, maintain a low temperature.

    • Allow the reaction to stir for several hours, monitoring its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated NaHCO₃ solution for acid neutralization, or water).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

    • Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography or another suitable method.

Note: This is a generalized protocol. Reaction times, temperatures, and reagent stoichiometry should be optimized for each specific substrate combination.

References

Optimizing reaction conditions for the formylation of hexahydropyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of hexahydropyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-formylation of amines like hexahydropyridazine?

A1: N-formylation of amines can be achieved through various methods, including the use of stoichiometric formylating agents or catalytic processes. Common formylating agents include formic acid, formaldehyde, and N,N-dimethylformamide (DMF).[1][2] Catalytic approaches often involve the use of carbon dioxide and a reducing agent, or metal-catalyzed reactions.[3][4][5] The Vilsmeier-Haack reaction, which utilizes a reagent prepared from DMF and phosphoryl chloride, is another effective method for formylating electron-rich compounds.[1][6]

Q2: Which formylating agent is recommended for a substrate like hexahydropyridazine?

A2: The choice of formylating agent depends on the desired selectivity (mono- vs. di-formylation) and the scale of the reaction. For a cyclic diamine like hexahydropyridazine, milder reagents might be preferred to control the degree of formylation. Formic acid, often used with a dehydrating agent or as a catalyst itself, is a common choice.[2] For cleaner reactions, reagents like N-formylsaccharin or cyanomethyl formate can be used under mild conditions.[1]

Q3: What are typical catalysts used for the N-formylation of amines?

A3: A variety of catalysts can be employed to promote N-formylation. These include:

  • Acid catalysts: Melaminetrisulfonic acid has been shown to catalyze formylation with formic acid under solvent-free conditions.[2]

  • Organic catalysts: 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) in the presence of N-methylmorpholine (NMM) can be effective.[2]

  • Metal catalysts: Various metal catalysts, including those based on indium, iron, and bimetallic nanoparticles (e.g., AuPd–Fe3O4), have been reported for the formylation of amines.[2][3][7] Heterogeneous nanocatalysts are also gaining attention due to their stability and reusability.[4]

Q4: Can I achieve selective mono-formylation of hexahydropyridazine?

A4: Achieving selective mono-formylation on a symmetric diamine like hexahydropyridazine can be challenging. The reaction conditions, particularly the stoichiometry of the formylating agent and the reaction time, must be carefully controlled. Using a limiting amount of the formylating agent and monitoring the reaction progress closely by techniques like TLC or LC-MS is crucial.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive formylating agent or catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material (hexahydropyridazine).1. Use fresh or properly stored reagents and catalysts. 2. Gradually increase the reaction temperature and monitor for product formation. Some reactions may require reflux conditions.[2] 3. Extend the reaction time. Monitor the reaction progress at regular intervals. Reaction durations can range from a few hours to over 24 hours.[8] 4. Ensure the purity of the hexahydropyridazine starting material.
Formation of Multiple Products (e.g., di-formylated byproduct) 1. Excess of formylating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess of the formylating agent for mono-formylation. 2. Optimize the reaction time by monitoring the disappearance of the starting material and the formation of the desired product. 3. Perform the reaction at a lower temperature to improve selectivity.
Presence of Unreacted Starting Material 1. Insufficient amount of formylating agent. 2. Incomplete reaction. 3. Catalyst deactivation.1. Increase the equivalents of the formylating agent. 2. Extend the reaction time or consider a moderate increase in temperature. 3. If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. Consider adding a fresh batch of catalyst.
Difficult Product Isolation/Purification 1. Formation of polar byproducts. 2. The product is highly soluble in the aqueous phase during workup.1. Optimize the reaction conditions to minimize side reactions. 2. Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization. For water-soluble products, extraction with a more polar organic solvent or salting out may be necessary.

Experimental Protocols

Protocol 1: Formylation using Formic Acid

This protocol is based on general procedures for the N-formylation of amines using formic acid.[2]

  • Reaction Setup: To a solution of hexahydropyridazine (1.0 eq) in toluene, add formic acid (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-formylhexahydropyridazine.

Protocol 2: Formylation using Vilsmeier-Haack Reagent

This protocol is adapted from general procedures for the Vilsmeier-Haack reaction.[6]

  • Reagent Preparation: In a fume hood, slowly add phosphoryl chloride (1.2 eq) to ice-cold N,N-dimethylformamide (DMF) (3.0 eq) with stirring. Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

  • Reaction: Cool the Vilsmeier reagent in an ice bath and add a solution of hexahydropyridazine (1.0 eq) in DMF dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of 8-9.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of General N-Formylation Conditions

Formylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Formic AcidNoneTolueneReflux1-24Moderate to Excellent[2]
Formic AcidIndium (10 mol%)Solvent-free701-24Moderate to Excellent[2]
Vilsmeier ReagentNoneDMF0 - RT2-12Good
MethanolAuPd–Fe3O4MethanolRoom Temp--[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select & Prepare Formylating Agent & Catalyst Setup Prepare Reaction Apparatus Reagents->Setup Addition Add Hexahydropyridazine & Reagents to Solvent Setup->Addition Heating Heat to Desired Temperature Addition->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Purify Crude Product (Chromatography/ Recrystallization) Extract->Purify Characterization Characterize Product (NMR, MS, IR) Purify->Characterization

Caption: General experimental workflow for the formylation of hexahydropyridazine.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_multiple_products Multiple Products Troubleshooting cluster_incomplete Incomplete Reaction Troubleshooting Start Reaction Outcome LowYield Low/No Yield Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts Incomplete Incomplete Reaction Start->Incomplete CheckReagents Check Reagent/Catalyst Activity LowYield->CheckReagents IncreaseTemp Increase Temperature LowYield->IncreaseTemp IncreaseTime Increase Reaction Time LowYield->IncreaseTime AdjustStoich Adjust Stoichiometry MultipleProducts->AdjustStoich LowerTemp Lower Temperature MultipleProducts->LowerTemp ReduceTime Reduce Reaction Time MultipleProducts->ReduceTime AddReagent Add More Formylating Agent Incomplete->AddReagent IncreaseTime2 Increase Reaction Time Incomplete->IncreaseTime2

Caption: A logical diagram for troubleshooting common issues in formylation reactions.

References

Technical Support Center: Synthesis of N-Unprotected Hexahydropyridazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of N-unprotected hexahydropyridazines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-unprotected hexahydropyridazines, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired N-Unprotected Hexahydropyridazine

Potential CauseSuggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS. - Increase reaction time or temperature, if the starting materials are stable under these conditions. - Ensure the purity of starting materials and solvents.
Degradation of Product - N-unprotected hexahydropyridazines can be unstable. Consider in-situ protection of the nitrogen atoms if the unprotected form is not essential for the subsequent steps. - Work up the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Side Reactions - Refer to the specific side reaction entries below (Issue 2, 3, and 4) to identify and mitigate byproducts.

Issue 2: Formation of Aromatic Pyridazine Byproduct (Over-oxidation)

Potential CauseSuggested Solution
Presence of Oxidizing Agents - Ensure all solvents are freshly distilled and free of peroxides. - Use an inert atmosphere to exclude atmospheric oxygen.[1]
Harsh Reaction Conditions - Reduce the reaction temperature. - Use milder reagents if applicable to the synthetic route.
Inherent Instability of the Product - Minimize the exposure of the purified product to air and light. Store under an inert atmosphere at low temperatures.

Issue 3: Cleavage of the N-N Bond

Potential CauseSuggested Solution
Reductive Cleavage - If using reducing agents (e.g., in a reductive cyclization), choose milder and more selective reagents. - Carefully control the stoichiometry of the reducing agent.
Photocatalytic Cleavage - Protect the reaction from light, especially if using catalysts that can be photocatalytically active.[2]
Presence of Certain Metal Catalysts - Some transition metals can catalyze N-N bond cleavage.[3] Screen for alternative catalysts if this side reaction is observed.

Issue 4: Formation of Ring-Opened Byproducts

Potential CauseSuggested Solution
Acidic or Basic Conditions - Maintain a neutral pH during the reaction and work-up, if possible. - Use non-nucleophilic bases or buffered solutions if pH control is necessary.
Strained Ring System - The inherent strain in some substituted hexahydropyridazine rings can make them susceptible to nucleophilic attack and ring-opening.[4] Consider synthetic routes that generate less strained intermediates.

Frequently Asked Questions (FAQs)

Q1: My N-unprotected hexahydropyridazine appears to be degrading upon storage. How can I improve its stability?

A1: N-unprotected hexahydropyridazines can be sensitive to air and light. For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride) or to protect the nitrogens with a suitable protecting group that can be easily removed when needed. If the unprotected form is required, store it under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) and in the dark.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate from my desired product. What are my options?

A2: If standard column chromatography is ineffective, consider alternative purification techniques such as preparative HPLC, or crystallization. If the byproducts are isomers, chiral chromatography might be necessary. It can also be beneficial to revisit the reaction conditions to minimize the formation of these impurities.

Q3: How can I confirm the structure of my N-unprotected hexahydropyridazine and identify any byproducts?

A3: A combination of spectroscopic techniques is essential for structural confirmation.[5]

  • ¹H and ¹³C NMR: Will confirm the core structure and substitution pattern.

  • Mass Spectrometry (MS): Will determine the molecular weight of the product and byproducts.

  • Infrared (IR) Spectroscopy: Can identify key functional groups.

  • 2D NMR (COSY, HMBC, HSQC): Can be used to definitively assign the structure and connectivity, especially for complex molecules or to identify unknown byproducts.

Q4: Are there any general strategies to improve the diastereoselectivity in aza-Diels-Alder reactions for the synthesis of hexahydropyridazines?

A4: Yes, several factors can influence diastereoselectivity in aza-Diels-Alder reactions.[6]

  • Chiral auxiliaries: Attaching a chiral auxiliary to the dienophile or diene can induce facial selectivity.

  • Chiral Lewis acids: Using a chiral Lewis acid catalyst can create a chiral environment around the reactants, leading to enantioselective cycloaddition.[7]

  • Steric hindrance: The steric bulk of substituents on both the diene and dienophile can direct the approach of the reactants.

  • Solvent and Temperature: Optimizing the solvent and reaction temperature can also have a significant impact on the diastereomeric ratio.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an N-Unprotected Hexahydropyridazine via Reductive Cyclization of a 1,4-Dicarbonyl Compound with Hydrazine

  • Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the N-unprotected hexahydropyridazine.

Protocol 2: Mitigation of Over-oxidation by Performing the Reaction Under an Inert Atmosphere

  • Set up the reaction apparatus and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Use freshly distilled, deoxygenated solvents for the reaction. Solvents can be deoxygenated by bubbling an inert gas through them for 20-30 minutes.

  • Introduce the reactants into the flask under a positive pressure of the inert gas.

  • Maintain a gentle flow of the inert gas over the reaction mixture throughout the duration of the experiment.

  • Upon completion, the reaction work-up should also be performed under an inert atmosphere if the product is known to be particularly air-sensitive.

Visual Guides

Side_Reaction_Pathway Starting Materials Starting Materials Desired Product\n(N-Unprotected Hexahydropyridazine) Desired Product (N-Unprotected Hexahydropyridazine) Starting Materials->Desired Product\n(N-Unprotected Hexahydropyridazine) Main Reaction Side Product 2\n(N-N Bond Cleavage Products) Side Product 2 (N-N Bond Cleavage Products) Starting Materials->Side Product 2\n(N-N Bond Cleavage Products) Reductive/Photolytic Cleavage Side Product 1\n(Aromatic Pyridazine) Side Product 1 (Aromatic Pyridazine) Desired Product\n(N-Unprotected Hexahydropyridazine)->Side Product 1\n(Aromatic Pyridazine) Oxidation Side Product 3\n(Ring-Opened Product) Side Product 3 (Ring-Opened Product) Desired Product\n(N-Unprotected Hexahydropyridazine)->Side Product 3\n(Ring-Opened Product) Acid/Base Catalysis

Caption: Potential side reaction pathways in the synthesis of N-unprotected hexahydropyridazines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Preparation Prepare Starting Materials and Reagents Reaction_Setup Set up Reaction Under Inert Atmosphere Reactant_Preparation->Reaction_Setup Solvent_Preparation Prepare Anhydrous/Deoxygenated Solvents Solvent_Preparation->Reaction_Setup Addition_of_Reagents Add Reagents in a Controlled Manner Reaction_Setup->Addition_of_Reagents Reaction_Monitoring Monitor Reaction by TLC/LC-MS Addition_of_Reagents->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Extraction and Washing Quenching->Extraction Drying_and_Concentration Dry and Concentrate Organic Phase Extraction->Drying_and_Concentration Purification Purify by Chromatography/Crystallization Drying_and_Concentration->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for the synthesis of N-unprotected hexahydropyridazines.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Purity->Optimize_Conditions Pure Analyze_Byproducts Analyze Byproducts by NMR/MS Optimize_Conditions->Analyze_Byproducts Oxidation Oxidation? Analyze_Byproducts->Oxidation NN_Cleavage N-N Cleavage? Oxidation->NN_Cleavage No Use_Inert_Atmosphere Use Inert Atmosphere & Deoxygenated Solvents Oxidation->Use_Inert_Atmosphere Yes Ring_Opening Ring Opening? NN_Cleavage->Ring_Opening No Use_Milder_Reagents Use Milder Reducing Agents / Protect from Light NN_Cleavage->Use_Milder_Reagents Yes Control_pH Control pH During Reaction and Work-up Ring_Opening->Control_pH Yes Re-evaluate_Route Re-evaluate Synthetic Route Ring_Opening->Re-evaluate_Route No

Caption: A logical troubleshooting flowchart for the synthesis of N-unprotected hexahydropyridazines.

References

Technical Support Center: Purification of Polar Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar heterocyclic aldehydes.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar heterocyclic aldehydes, offering potential causes and solutions.

Problem 1: Low recovery of the target aldehyde after purification.

Potential CauseRecommended Solution
Product Loss During Extraction: The polar nature of the aldehyde may lead to its partial solubility in the aqueous phase during workup.- Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a suitable organic solvent. - For aldehydes that form stable bisulfite adducts, this method can be used for efficient extraction and subsequent release.[1]
Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive heterocyclic aldehydes during column chromatography.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. - Use an alternative stationary phase such as alumina or a polymer-based resin.[2] - Consider other purification methods like recrystallization or distillation if possible.
Co-evaporation with Solvent: Low-boiling point aldehydes may be lost during solvent removal under reduced pressure.- Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. - For very volatile aldehydes, consider purification methods that do not require extensive solvent removal, such as crystallization.
Incomplete Release from Bisulfite Adduct: The aldehyde may not be fully regenerated from its bisulfite adduct.- Ensure the pH of the solution is sufficiently basic (or acidic, depending on the protocol) to drive the equilibrium towards the free aldehyde.[1] - Use a freshly prepared solution of sodium bisulfite for adduct formation.[1]

Problem 2: The purified aldehyde is still impure, as indicated by TLC or NMR.

Potential CauseRecommended Solution
Inadequate Separation by Column Chromatography: The chosen mobile phase may not be optimal for separating the target aldehyde from its impurities.- Optimize the mobile phase composition by testing different solvent systems and gradients using TLC. For polar compounds, a more polar eluent is generally required.[3] - Ensure the column is packed properly to avoid channeling.
Presence of Isomeric Impurities: The synthesis may have produced isomers that are difficult to separate from the desired product.- Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for better separation. - Consider derivatization to separate the isomers, followed by regeneration of the aldehyde.
Contamination with Starting Materials or Reagents: The purification method may not have effectively removed all unreacted starting materials or reagents.- For unreacted amines and aldehydes from Schiff base formation, washing the solid product with a solvent in which the starting materials are soluble (e.g., ethanol) can be effective.[4] - If the impurity is an acid, washing with a dilute solution of sodium bicarbonate can remove it.
Residual Solvent: The final product may retain solvent from the purification process.- Dry the purified compound under high vacuum for an extended period. - Lyophilization can be an effective method for removing residual water and other volatile solvents.

Problem 3: The aldehyde decomposes or changes color during storage.

Potential CauseRecommended Solution
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acids, especially when exposed to air.- Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon). - Store at low temperatures (-20°C is recommended for long-term stability).[5] - Consider storing the aldehyde as its more stable bisulfite adduct.
Polymerization: Some aldehydes, particularly furfural, can polymerize over time.- Store in a dark, cool place. - The presence of acidic or basic impurities can catalyze polymerization; ensure high purity of the final product.
Light Sensitivity: Some heterocyclic compounds are sensitive to light and can degrade upon exposure.- Store in an amber-colored vial or a container wrapped in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude polar heterocyclic aldehydes?

A1: Common impurities include unreacted starting materials, byproducts from side reactions, the corresponding carboxylic acid from oxidation, and aldol condensation products. For instance, in the synthesis of 3-pyridinecarboxaldehyde, contamination with the corresponding acid is a known issue.[6] The Vilsmeier-Haack synthesis of indole-3-carboxaldehyde can lead to the formation of byproducts.[7] Furfural can degrade to form furfuryl alcohol and furoic acid.[8]

Q2: How can I choose an appropriate solvent for the recrystallization of a polar heterocyclic aldehyde?

A2: The ideal solvent is one in which the aldehyde is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For polar compounds, polar solvents like ethanol, methanol, or mixtures with water are often good starting points.[3] For example, indole-3-carboxaldehyde can be recrystallized from 95% ethanol, with a recovery of about 85%.[1] It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one.

Q3: What are the advantages of using bisulfite adduct formation for purification?

A3: Formation of a bisulfite adduct is a highly selective method for separating aldehydes from other organic compounds. The adduct is a salt and is typically water-soluble, allowing for easy separation from non-aldehydic impurities by extraction.[1] The aldehyde can then be regenerated by treatment with an acid or base. This method is particularly useful for aldehydes that are sensitive to heat or silica gel.

Q4: What are typical mobile phases for the HPLC analysis of polar heterocyclic aldehydes?

A4: For reversed-phase HPLC, which is commonly used for polar compounds, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[3][9] The exact ratio of the solvents is optimized to achieve the best separation. A buffer may be added to control the pH and improve peak shape. For example, a mobile phase of acetonitrile and water is commonly used for the analysis of carbonyl-DNPH derivatives.[10][11]

Q5: How can I identify impurities in my purified aldehyde using NMR?

A5: NMR spectroscopy is a powerful tool for identifying impurities. The chemical shifts of common laboratory solvents and reagents are well-documented and can be used to identify their presence in your sample.[12][13][14][15] For example, the presence of a carboxylic acid impurity would be indicated by a broad singlet in the 10-13 ppm region of the 1H NMR spectrum. Side products from the synthesis will have characteristic signals that can be identified by comparison to known spectra or by 2D NMR techniques.

Quantitative Data

Table 1: Recrystallization of Polar Heterocyclic Aldehydes

CompoundSolvent SystemPurityRecovery RateReference
Indole-3-carboxaldehyde95% Ethanol>97%~85%[1]
5-HydroxymethylfurfuralEthyl acetate/Hexane (1:1)>99%89.29%[16]

Table 2: Purification of Furfural by Column Chromatography

Stationary PhaseMobile PhasePurityRecovery RateReference
Silicate-based materialOrganic acidHigh (not specified)Not specified[2]
Polar-Enhanced Polymer (SPE)-High (not specified)99.7-100.1%[17]

Experimental Protocols

Protocol 1: Purification of Indole-3-carboxaldehyde by Recrystallization

  • Dissolution: Dissolve the crude indole-3-carboxaldehyde in a minimum amount of hot 95% ethanol. Approximately 8.5 mL of ethanol is required per gram of aldehyde.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The expected recovery is approximately 85%.[1]

Protocol 2: Purification of 2-Pyridinecarboxaldehyde via Bisulfite Adduct Formation

This protocol is not detailed in the search results but a general approach can be outlined based on the principles of bisulfite adduct formation.

  • Adduct Formation: Dissolve the crude 2-pyridinecarboxaldehyde in a suitable solvent (e.g., a mixture of an organic solvent and water). Add a saturated aqueous solution of sodium bisulfite and stir until the adduct precipitates.

  • Isolation of Adduct: Collect the precipitated bisulfite adduct by filtration and wash it with a small amount of cold water and then an organic solvent (e.g., ether) to remove impurities.

  • Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a base (e.g., sodium carbonate or sodium hydroxide solution) or an acid (e.g., hydrochloric acid), depending on the stability of the aldehyde, until the adduct dissolves and the aldehyde separates.

  • Extraction: Extract the liberated aldehyde with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified 2-pyridinecarboxaldehyde.

Visualizations

experimental_workflow cluster_synthesis Vilsmeier-Haack Reaction cluster_workup Workup cluster_purification Purification indole Indole reaction_mixture Crude Reaction Mixture indole->reaction_mixture dmf_pocl3 DMF + POCl3 dmf_pocl3->reaction_mixture hydrolysis Aqueous Hydrolysis reaction_mixture->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction washing Washing (e.g., with NaHCO3) extraction->washing drying Drying over Na2SO4 washing->drying crude_product Crude Indole-3-carboxaldehyde drying->crude_product recrystallization Recrystallization from Ethanol crude_product->recrystallization filtration Filtration recrystallization->filtration drying_final Drying under Vacuum filtration->drying_final pure_product Pure Indole-3-carboxaldehyde drying_final->pure_product

Caption: Experimental workflow for the synthesis and purification of indole-3-carboxaldehyde.

troubleshooting_flowchart cluster_problem cluster_low_recovery Low Recovery cluster_impurity Persistent Impurities cluster_decomposition Decomposition on Storage start Purification Issues with Polar Heterocyclic Aldehydes problem What is the main issue? start->problem check_extraction Check extraction procedure problem->check_extraction Low Recovery optimize_chromatography Optimize chromatography problem->optimize_chromatography Impure Product check_atmosphere Store under inert gas problem->check_atmosphere Decomposition check_silica Assess stability on silica check_extraction->check_silica check_volatility Consider product volatility check_silica->check_volatility check_isomers Check for isomers optimize_chromatography->check_isomers check_starting_materials Analyze for starting materials check_isomers->check_starting_materials check_temperature Store at low temperature check_atmosphere->check_temperature check_light Protect from light check_temperature->check_light

Caption: Troubleshooting flowchart for common purification problems.

References

Technical Support Center: Enantioselective Synthesis of Chiral Hexahydropyridazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing racemization during the synthesis of chiral hexahydropyridazines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral hexahydropyridazines?

A1: Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, can occur through various mechanisms in the synthesis of chiral hexahydropyridazines. Key factors include:

  • Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for stereocenter inversion, leading to racemization.

  • pH and Acid/Base Catalysis: The presence of acidic or basic impurities, or the use of strong acidic or basic conditions, can catalyze racemization, often through the formation of achiral intermediates like enamines or keto-enol tautomers.

  • Reaction Mechanism: Stepwise reaction mechanisms, as opposed to concerted ones, may involve intermediates with a higher propensity for racemization. For instance, in aza-Diels-Alder reactions, a stepwise Mannich-Michael pathway is more likely to lead to racemization than a concerted [4+2] cycloaddition.[1]

  • Inappropriate Protecting Groups: The choice of protecting groups for nitrogen atoms is crucial. Some protecting groups can influence the stereoselectivity of the reaction or be labile under conditions that also promote racemization.

  • Extended Reaction Times: Prolonged exposure to reaction conditions, especially at elevated temperatures, increases the likelihood of racemization.

Q2: How does the choice of catalyst influence the enantioselectivity of the synthesis?

A2: The catalyst is a critical component in achieving high enantioselectivity. Both organocatalysts and chiral Lewis acid catalysts are commonly employed.

  • Organocatalysts: Chiral amines, phosphoric acids, and their derivatives can activate substrates and create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. The steric and electronic properties of the catalyst are designed to control the facial selectivity of the approach of the reactants.

  • Chiral Lewis Acids: Metal complexes with chiral ligands can coordinate to the reactants, increasing their reactivity and shielding one face of the molecule, thereby directing the stereochemical outcome of the reaction. The choice of the metal center and the ligand structure are key to achieving high enantioselectivity.

Q3: What is the role of nitrogen-protecting groups in preventing racemization?

A3: Nitrogen-protecting groups play a multifaceted role in the synthesis of chiral hexahydropyridazines:

  • Modulating Reactivity: They can alter the electronic properties of the nitrogen atom, influencing the reactivity of the dienophile or diene in aza-Diels-Alder reactions.

  • Directing Stereoselectivity: The steric bulk of the protecting group can influence the diastereoselectivity of the cycloaddition.

  • Preventing Side Reactions: They protect the nitrogen from participating in unwanted side reactions.

  • Enhancing Stability: Certain protecting groups can increase the stability of the chiral center, making it less susceptible to racemization under the reaction conditions. The selection of a protecting group that is stable throughout the reaction and can be removed under mild, non-racemizing conditions is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Enantiomeric Excess (ee%) Suboptimal Catalyst: The chosen catalyst may not be providing sufficient stereocontrol.• Screen a range of catalysts with different steric and electronic properties.• For organocatalysis, consider different chiral backbones (e.g., cinchona alkaloids, prolinol derivatives).• For Lewis acid catalysis, vary the metal and ligand combination.
Incorrect Reaction Temperature: The temperature may be too high, leading to racemization, or too low, resulting in poor catalyst turnover.• Optimize the reaction temperature. Start at a lower temperature (e.g., 0°C or -20°C) and gradually increase if the reaction is too slow.• Monitor the ee% at different temperatures to find the optimal balance between reaction rate and enantioselectivity.
Inappropriate Solvent: The solvent can influence the transition state geometry and catalyst solubility/activity.• Screen a variety of solvents with different polarities and coordinating abilities (e.g., DCM, toluene, THF, acetonitrile).
Presence of Impurities: Water or other protic impurities can interfere with the catalyst and promote side reactions or racemization.• Ensure all reagents and solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
Racemization of the Final Product Harsh Deprotection Conditions: The conditions used to remove a protecting group may be causing racemization of the final product.• Select a protecting group that can be removed under mild, orthogonal conditions (e.g., Boc group removed with mild acid, Cbz group removed by hydrogenolysis).• Optimize deprotection conditions by lowering the temperature or using a milder reagent.
Work-up and Purification Issues: Exposure to acidic or basic conditions during aqueous work-up or chromatography can lead to racemization.• Use a neutral work-up procedure whenever possible.• Employ neutral silica gel for chromatography or consider alternative purification methods like crystallization.
Poor Diastereoselectivity Steric and Electronic Mismatch: The combination of diene, dienophile, and catalyst may not have complementary steric and electronic properties.• Modify the substituents on the diene or dienophile to enhance facial discrimination.• The choice of protecting group on the nitrogen can significantly influence diastereoselectivity.[2] Experiment with different protecting groups (e.g., Boc, Cbz, tosyl).
Reaction Mechanism: A stepwise mechanism may be competing with the desired concerted cycloaddition.• The use of a Lewis acid can sometimes favor a concerted pathway.[1]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the enantioselective synthesis of chiral hexahydropyridazines via organocatalytic [4+2] cycloaddition.

Table 1: Effect of Catalyst on the Synthesis of a Chiral Hexahydropyridazine Spirocyclic Scaffold

CatalystYield (%)dree%
Catalyst A85>20:180
Catalyst B78>20:175
Catalyst C92>20:188
Optimized Catalyst 95 >20:1 90

Reaction conditions: Methyleneindolinone (0.15 mmol), fumaric acid monoester monoamide (0.10 mmol), 10 mol% catalyst in DCM (0.2 mL), at 25 °C for 72 h.[3]

Table 2: Influence of the Protecting Group (R¹) on Methyleneindolinone

R¹ Protecting GroupYield (%)dree%
Boc88>20:182
Ac93>20:185
Ts75>20:178
Me 95 >20:1 90

Reaction conditions: Methyleneindolinone (0.15 mmol), fumaric acid monoester monoamide (0.10 mmol), 10 mol% optimized catalyst in DCM (0.2 mL), at 25 °C for 72 h.[3]

Experimental Protocols

1. General Protocol for Organocatalytic Asymmetric [4+2] Cycloaddition

This protocol is based on the synthesis of chiral hexahydropyridazine spirocyclic scaffolds.[3]

Materials:

  • Methyleneindolinone derivative (1.5 equiv)

  • Hydrazide 1,4-synthon (e.g., fumaric acid monoester monoamide) (1.0 equiv)

  • Chiral organocatalyst (e.g., a quinine-derived thiourea catalyst) (10 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dried reaction vial under an inert atmosphere, add the methyleneindolinone derivative, the hydrazide 1,4-synthon, and the chiral organocatalyst.

  • Add anhydrous DCM to achieve the desired concentration (e.g., 0.5 M).

  • Stir the reaction mixture at the optimized temperature (e.g., 25 °C) for the required time (e.g., 72 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

2. Protocol for Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar, depending on the analyte).

Mobile Phase Preparation:

  • Prepare a mobile phase of a suitable composition, typically a mixture of n-hexane and isopropanol. The exact ratio should be optimized for the specific compound.

  • For basic analytes, the addition of a small amount of an amine (e.g., 0.1% diethylamine) may be necessary. For acidic analytes, an acid (e.g., 0.1% trifluoroacetic acid) may be required.

Sample Preparation:

  • Dissolve a small amount of the purified product in the mobile phase to prepare a stock solution.

  • Dilute the stock solution to an appropriate concentration for HPLC analysis.

Analysis:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is obtained.

  • Inject the sample solution.

  • Monitor the elution of the enantiomers at a suitable wavelength.

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Methyleneindolinone - Hydrazide Synthon - Chiral Catalyst solvent Add Anhydrous Solvent (DCM) reagents->solvent stir Stir at Optimized Temperature solvent->stir monitor Monitor by TLC stir->monitor concentrate Concentrate monitor->concentrate purify Flash Column Chromatography concentrate->purify nmr ¹H NMR (dr) purify->nmr hplc Chiral HPLC (ee%) purify->hplc

Caption: Experimental workflow for the enantioselective synthesis of chiral hexahydropyridazines.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions issue Low Enantiomeric Excess (ee%) temp Suboptimal Temperature issue->temp catalyst Ineffective Catalyst issue->catalyst solvent Inappropriate Solvent issue->solvent impurities Presence of Impurities issue->impurities opt_temp Optimize Temperature temp->opt_temp screen_cat Screen Catalysts catalyst->screen_cat screen_solv Screen Solvents solvent->screen_solv anhydrous Use Anhydrous Conditions impurities->anhydrous

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

Managing the reactivity of the free secondary amines in the hexahydropyridazine ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the reactivity of the free secondary amines within the hexahydropyridazine ring. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-N-functionalization of the hexahydropyridazine ring?

Achieving mono-functionalization over di-functionalization is a common challenge due to the presence of two reactive secondary amines. The most reliable strategy involves using a protecting group. By protecting one amine, you can selectively functionalize the other.[1] Subsequently, the protecting group can be removed to allow for further modification of the first nitrogen if desired. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[2][3][4]

Q2: I'm getting a mixture of mono- and di-substituted products during alkylation/acylation. How can I improve selectivity for the mono-product without using protecting groups?

While protecting groups are recommended, you can influence selectivity by carefully controlling reaction conditions:

  • Stoichiometry: Use a slight sub-stoichiometric amount (e.g., 0.8-0.95 equivalents) of the electrophile (alkylating or acylating agent).

  • Slow Addition: Add the electrophile slowly to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material over the mono-substituted intermediate.

  • Large Substrates: If the hexahydropyridazine or the electrophile is sterically hindered, this can disfavor the second substitution, thus increasing the yield of the mono-product.

Q3: My N-acylation reaction with benzoyl chloride is not working on the hexahydropyridazine ring. What could be the issue?

Several factors could be hindering your reaction. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure your benzoyl chloride is not hydrolyzed. Purify reagents if necessary.[5]

  • Solvent: Use a rigorously dry, non-protic solvent (e.g., Dichloromethane, THF). Distill your solvent if you suspect water contamination.[5]

  • Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to scavenge the HCl byproduct. Ensure you are using at least one equivalent of the base.

  • Reaction Temperature: While many acylations proceed at room temperature, gentle heating might be required.[5] Conversely, if the reaction is complex, cooling it may improve selectivity.[5]

Q4: Which protecting group is best for selective functionalization, and how do I choose?

The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions you can tolerate for its removal. This is often referred to as an "orthogonal strategy".[1]

  • Boc (tert-butoxycarbonyl): Very common, stable to basic and hydrogenolysis conditions, but easily removed with strong acids like trifluoroacetic acid (TFA).[4]

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C).[4]

  • Fmoc (9-fluorenylmethoxycarbonyl): Stable to acidic and hydrogenolysis conditions but is removed by mild bases, such as piperidine.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Reaction Inactive catalyst or reagent.Use fresh or purified reagents/catalysts.[5]
Insufficient activation.Try heating the reaction or running it at a higher concentration.[5]
Presence of moisture or oxygen.Use a rigorously anhydrous/oxygen-free environment (e.g., Schlenk line, degassed solvents).[5]
Low Yield of Desired Product Product loss during workup.Check the aqueous layer for your product, as amine salts can be water-soluble.[6]
Incorrect reaction time.Monitor the reaction by TLC or LC-MS to determine the optimal stopping point. Leaving a reaction too long can lead to decomposition.[5]
Product instability.Your product may be sensitive to the acidic or basic conditions of the workup. Test product stability separately.[6]
Formation of Multiple Products Lack of selectivity.For mono-functionalization, use protecting groups. Alternatively, precisely control stoichiometry and add the limiting reagent slowly at low temperatures.
Reagent decomposition.Ensure the quality of your starting materials and reagents.[5]

Key Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Hexahydropyridazine

This protocol describes the standard procedure for attaching a Boc protecting group to one of the secondary amines.

Materials:

  • Hexahydropyridazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve hexahydropyridazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA (1.1 eq) to the solution.

  • In a separate flask, dissolve (Boc)₂O (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the hexahydropyridazine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the mono-Boc-protected hexahydropyridazine.

Protocol 2: N-Alkylation of Mono-Boc-Protected Hexahydropyridazine

This protocol details the alkylation of the remaining free secondary amine.

Materials:

  • Mono-Boc-protected hexahydropyridazine

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a solution of mono-Boc-protected hexahydropyridazine (1.0 eq) in anhydrous ACN, add K₂CO₃ (1.5 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Acid-Mediated Deprotection of the Boc Group

This protocol removes the Boc group to reveal the free secondary amine.

Materials:

  • N-alkylated, N'-Boc-protected hexahydropyridazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully concentrate the solvent under reduced pressure.

  • Redissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize the excess acid until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Visualized Workflows and Pathways

selective_functionalization_workflow start Hexahydropyridazine protect Step 1: Protect (e.g., with Boc₂O) start->protect intermediate1 Mono-Protected Intermediate protect->intermediate1 functionalize Step 2: Functionalize (e.g., Alkylation) intermediate1->functionalize intermediate2 Functionalized Intermediate functionalize->intermediate2 deprotect Step 3: Deprotect (e.g., with TFA) intermediate2->deprotect final_product Mono-Functionalized Product deprotect->final_product

Caption: A typical workflow for achieving selective mono-functionalization.

reaction_pathway_selectivity cluster_conditions Reaction Control start Hexahydropyridazine (2 free amines) reagent + R-X (Electrophile) mono Mono-Substituted Product (1 free amine) reagent->mono k1 di Di-Substituted Product (0 free amines) mono->di k2 slow_addition Slow addition of R-X Low Temperature [R-X] < 1 eq slow_addition->mono  Favors Mono (k1 >> k2) fast_addition Fast addition of R-X High Temperature [R-X] > 2 eq fast_addition->di  Favors Di

Caption: Factors influencing selectivity between mono- and di-substitution.

orthogonal_strategy start Hexahydropyridazine protect1 Protect N1 (e.g., Boc) start->protect1 intermediate1 N1-Boc protect1->intermediate1 protect2 Protect N2 (e.g., Cbz) intermediate1->protect2 intermediate2 N1-Boc, N2-Cbz (Fully Protected) protect2->intermediate2 deprotect1 Selective Deprotection (e.g., H₂, Pd/C) intermediate2->deprotect1 deprotect2 Selective Deprotection (e.g., TFA) intermediate2->deprotect2 intermediate3 N1-Boc, N2-H (N2 is free) deprotect1->intermediate3 intermediate4 N1-H, N2-Cbz (N1 is free) deprotect2->intermediate4

Caption: Orthogonal protection allows selective deprotection of either amine.

References

Technical Support Center: Scaling Up the Synthesis of Hexahydro-pyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Hexahydro-pyridazine-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound, following a plausible multi-step synthetic pathway.

Q1: During the initial condensation reaction to form the dihydropyridazine intermediate, the yield is consistently low. What are the potential causes and solutions?

A1: Low yields in the initial cyclization step can often be attributed to several factors when scaling up. A primary concern is incomplete reaction or the formation of side products.

  • Incomplete Reaction: Ensure adequate mixing and temperature control. On a larger scale, localized temperature differences can occur. Consider using a jacketed reactor with controlled heating and efficient overhead stirring.

  • Side Reactions: The formation of hydrazones from only one carbonyl group is a common side reaction. To favor the desired cyclization, ensure the stoichiometry of hydrazine is carefully controlled. A slight excess of hydrazine may be beneficial, but a large excess can lead to purification challenges.

  • Solvent Effects: The choice of solvent is critical. While ethanol or acetic acid are often used at the lab scale, a higher-boiling solvent might be necessary for improved reaction kinetics at a larger scale, ensuring the reaction goes to completion.

Q2: Upon scaling up the reduction of the dihydropyridazine to the hexahydropyridazine, we are observing incomplete conversion and de-halogenation of other functional groups on the molecule.

A2: Catalytic hydrogenation at scale requires careful optimization of reaction parameters.

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon) may be deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere. The catalyst loading may need to be increased at a larger scale, though this should be optimized to balance cost and efficiency.

  • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure can lead to slow or incomplete reactions. Ensure the reactor is properly sealed and can maintain the required pressure. Temperature also plays a crucial role; however, excessive temperature can promote side reactions like de-halogenation. A temperature screening study is recommended.

  • Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents for the hydrogenation step.

Q3: The final aldehyde product is found to be unstable during purification, leading to the formation of impurities.

A3: Aldehydes, particularly on N-heterocyclic scaffolds, can be susceptible to oxidation and other degradation pathways.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, a common impurity.[1] To minimize this, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents. The addition of an antioxidant like BHT (butylated hydroxytoluene) in small amounts during work-up and storage can also be beneficial.

  • Purification Method: Column chromatography on silica gel can sometimes lead to degradation. Consider alternative purification methods such as crystallization or the formation of a stable derivative, like a bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[2][3][4]

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at low temperatures to enhance its stability.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for scaling up the production of this compound?

A: A common and scalable approach for the synthesis of pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[5][6] For this compound, a potential multi-step synthesis is outlined below. The introduction of the formyl group can be achieved using methods like the Vilsmeier-Haack reaction on an electron-rich precursor.[7][8] Subsequent reduction of the pyridazine ring system would yield the final product.

Q: What are the key safety considerations when working with hydrazine on a large scale?

A: Hydrazine and its derivatives are toxic and potentially explosive. Handle hydrazine hydrate in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When scaling up, it is crucial to use equipment designed for handling hazardous materials and to have appropriate emergency procedures in place.

Q: How can we monitor the progress of the reactions effectively during scale-up?

A: For large-scale reactions, real-time reaction monitoring is essential. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product and any byproducts. For some reactions, in-situ infrared (IR) spectroscopy can also be a powerful tool.

Q: Are there any "green" chemistry considerations for this synthesis?

A: Yes, several aspects can be optimized for a more environmentally friendly process. Consider using less hazardous solvents or exploring solvent-free reaction conditions.[9] Employing catalytic methods, such as catalytic hydrogenation, is preferable to stoichiometric reagents.[10] Efficient work-up procedures that minimize solvent usage and waste generation are also important.[9]

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Lab vs. Pilot Scale

ParameterLab Scale (10 g)Pilot Scale (1 kg)Observations on Scale-Up
Step 1: Cyclization
Reactant A: Hydrazine ratio1.1 eq1.05 eqTighter stoichiometric control needed to minimize impurities.
SolventEthanolTolueneHigher boiling point solvent improved reaction time.
Reaction Time12 hours8 hoursImproved kinetics at higher temperature.
Yield85%78%Slight decrease in yield, likely due to handling losses.
Purity (crude)95%90%Increased side-product formation observed.
Step 2: Reduction
Catalyst Loading (Pd/C)5 mol%8 mol%Higher catalyst loading required for complete conversion.
H₂ Pressure50 psi100 psiIncreased pressure necessary to drive the reaction.
Reaction Time24 hours36 hoursLonger reaction time needed for full conversion at scale.
Yield90%82%Yield affected by catalyst filtration and handling.
Purity (crude)98%94%Minor byproducts from over-reduction.
Step 3: Purification
MethodColumn ChromatographyCrystallizationChromatography not feasible at scale; crystallization developed.
Final Yield70% (overall)60% (overall)Lower overall yield due to additional purification steps.
Final Purity>99%>99%High purity achieved after optimization.

Experimental Protocols

Protocol 1: Synthesis of Dihydropyridazine Intermediate (Pilot Scale)

  • To a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge the 1,4-dicarbonyl precursor (1.0 eq).

  • Add toluene as the solvent and stir to dissolve.

  • Slowly add hydrazine hydrate (1.05 eq) to the solution at room temperature over 30 minutes. An exotherm may be observed.

  • Heat the reaction mixture to 80 °C and maintain for 8 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude dihydropyridazine intermediate.

Protocol 2: Catalytic Hydrogenation to Hexahydropyridazine-3-carbaldehyde (Pilot Scale)

  • In a 50 L stainless steel hydrogenation reactor, charge the crude dihydropyridazine intermediate (1.0 eq) and a suitable solvent (e.g., methanol or ethyl acetate).

  • Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (8 mol%).

  • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the reactor with hydrogen to 100 psi.

  • Heat the mixture to 50 °C and stir vigorously for 36 hours. Monitor the hydrogen uptake and reaction progress by HPLC.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction 1,4-Dicarbonyl 1,4-Dicarbonyl Dihydropyridazine Dihydropyridazine 1,4-Dicarbonyl->Dihydropyridazine Hydrazine Hydrazine Hydrazine->Dihydropyridazine Formylated_Dihydropyridazine Formylated_Dihydropyridazine Dihydropyridazine->Formylated_Dihydropyridazine Formylating_Agent Formylating_Agent Formylating_Agent->Formylated_Dihydropyridazine Final_Product This compound Formylated_Dihydropyridazine->Final_Product H2_PdC H₂ / Pd/C H2_PdC->Final_Product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow cluster_cyclization Cyclization Issues cluster_reduction Reduction Issues cluster_purification Purification Issues start Low Yield or Purity Issue reaction_step Identify Reaction Step (Cyclization, Reduction, etc.) start->reaction_step incomplete_reaction Incomplete Reaction? reaction_step->incomplete_reaction Cyclization incomplete_conversion Incomplete Conversion? reaction_step->incomplete_conversion Reduction product_instability Product Instability? reaction_step->product_instability Purification side_products Side Products? incomplete_reaction->side_products check_temp_mixing Check Temp. & Mixing incomplete_reaction->check_temp_mixing adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry resolve Issue Resolved check_temp_mixing->resolve adjust_stoichiometry->resolve degradation Product Degradation? incomplete_conversion->degradation check_catalyst_pressure Check Catalyst & H₂ Pressure incomplete_conversion->check_catalyst_pressure optimize_temp_time Optimize Temp. & Time degradation->optimize_temp_time check_catalyst_pressure->resolve optimize_temp_time->resolve inefficient_separation Inefficient Separation? product_instability->inefficient_separation inert_atmosphere Use Inert Atmosphere product_instability->inert_atmosphere alternative_method Alternative Method (Crystallization) inefficient_separation->alternative_method inert_atmosphere->resolve alternative_method->resolve

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Hexahydropyridazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyridazine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The development of efficient and versatile synthetic routes to access diverse substituted hexahydropyridazines is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of three prominent synthetic strategies: [4+2] cycloaddition reactions, cyclocondensation of 1,4-dicarbonyl compounds with hydrazine, and the reduction of dihydropyridazine precursors. Each method is presented with a summary of its key features, quantitative data, a detailed experimental protocol for a representative reaction, and a visual representation of the synthetic pathway.

Data Summary

Synthetic RouteKey Reaction TypeStarting MaterialsTypical YieldsStereoselectivityKey Advantages
Route 1: [4+2] Cycloaddition Lewis Acid-Catalyzed [4+2] CycloadditionDonor-acceptor cyclobutanes, cis-Diazenes (e.g., PTAD)Good to ExcellentHigh (often single diastereomer)High stereocontrol, direct access to complex scaffolds.
Route 2: Cyclocondensation Cyclocondensation1,4-Dicarbonyl compounds, Hydrazine hydrateModerate to HighVariable, depends on substrate and conditionsReadily available starting materials, straightforward procedure.
Route 3: Reduction of Dihydropyridazines Catalytic or Chemical ReductionSubstituted dihydropyridazinesGood to ExcellentSubstrate-dependent, can be stereoselectiveAccess to a wide range of substitution patterns from various dihydropyridazine precursors.

Route 1: [4+2] Cycloaddition of Donor-Acceptor Cyclobutanes with Diazenes

This modern approach provides a powerful and highly stereoselective method for the synthesis of substituted hexahydropyridazines. The use of a Lewis acid catalyst, such as gallium trichloride (GaCl₃), facilitates the [4+2] cycloaddition between a donor-acceptor (D-A) cyclobutane and a cis-diazene, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), to afford the corresponding hexahydropyridazine derivative, often as a single diastereomer.[1][2]

G cluster_0 [4+2] Cycloaddition Donor-Acceptor\nCyclobutane Donor-Acceptor Cyclobutane Hexahydropyridazine Hexahydropyridazine Donor-Acceptor\nCyclobutane->Hexahydropyridazine [4+2] cis-Diazene\n(PTAD) cis-Diazene (PTAD) cis-Diazene\n(PTAD)->Hexahydropyridazine Lewis Acid\n(GaCl3) Lewis Acid (GaCl3) Lewis Acid\n(GaCl3)->Hexahydropyridazine

Caption: GaCl₃-catalyzed [4+2] cycloaddition for hexahydropyridazine synthesis.

Experimental Protocol: GaCl₃-Catalyzed [4+2] Cycloaddition

To a solution of the donor-acceptor cyclobutane (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere is added 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD, 1.1 equiv). The mixture is stirred at room temperature for 10 minutes. Gallium trichloride (GaCl₃, 1.0 M in methylcyclohexane, 0.2 equiv) is then added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the substituted hexahydropyridazine.

Route 2: Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazine

A classical and straightforward approach to the pyridazine core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. This method is versatile, utilizing readily available starting materials. The reaction typically proceeds by heating the reactants in a suitable solvent, such as an alcohol, to yield the dihydropyridazine, which can be isolated or, in some cases, the hexahydropyridazine is formed directly or after a subsequent reduction step.

G cluster_1 Cyclocondensation 1,4-Dicarbonyl\nCompound 1,4-Dicarbonyl Compound Dihydropyridazine\nIntermediate Dihydropyridazine Intermediate 1,4-Dicarbonyl\nCompound->Dihydropyridazine\nIntermediate Hydrazine\nHydrate Hydrazine Hydrate Hydrazine\nHydrate->Dihydropyridazine\nIntermediate Hexahydropyridazine Hexahydropyridazine Dihydropyridazine\nIntermediate->Hexahydropyridazine Reduction (optional)

Caption: Synthesis of hexahydropyridazines via cyclocondensation.

Experimental Protocol: Cyclocondensation of a 1,4-Diketone with Hydrazine Hydrate

A mixture of the 1,4-diketone (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol (0.2 M) is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, typically the dihydropyridazine, can be purified by crystallization or column chromatography. If the hexahydropyridazine is the desired product and is not formed directly, the purified dihydropyridazine is then subjected to a reduction step.

Route 3: Reduction of Dihydropyridazines

The reduction of a pre-formed dihydropyridazine ring is a highly effective method for obtaining hexahydropyridazines. This strategy allows for the synthesis of a wide variety of substituted hexahydropyridazines, as the dihydropyridazine precursors can be prepared through numerous established methods, including the previously mentioned cyclocondensation or various cycloaddition reactions. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical hydrides such as sodium borohydride (NaBH₄).

G cluster_2 Reduction Dihydropyridazine Dihydropyridazine Hexahydropyridazine Hexahydropyridazine Dihydropyridazine->Hexahydropyridazine Reducing Agent\n(e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent\n(e.g., NaBH4)->Hexahydropyridazine

Caption: Reduction of dihydropyridazines to hexahydropyridazines.

Experimental Protocol: Sodium Borohydride Reduction of a Dihydropyridazine

To a solution of the substituted dihydropyridazine (1.0 equiv) in methanol (0.1 M) at 0 °C is added sodium borohydride (NaBH₄, 2.0-4.0 equiv) portion-wise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude hexahydropyridazine, which can be further purified by column chromatography or crystallization.

References

A Comparative Analysis of the Reactivity of Hexahydro-pyridazine-3-carbaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of hexahydro-pyridazine-3-carbaldehyde against a selection of common aromatic heterocyclic aldehydes. The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon, which is influenced by the electronic and steric properties of the attached heterocyclic moiety. While direct comparative experimental data for this compound is not extensively available in the literature, its reactivity can be inferred from established principles of organic chemistry and compared with well-documented aldehydes.

The heterocyclic aldehydes selected for this comparison are:

  • Pyridine-2-carbaldehyde: An aldehyde attached to an electron-deficient aromatic ring.

  • Furan-2-carbaldehyde: An aldehyde on an electron-rich aromatic ring.

  • Thiophene-2-carbaldehyde: An aldehyde on another electron-rich aromatic ring.

  • Pyrrole-2-carbaldehyde: An aldehyde connected to an electron-rich aromatic system.

The reactivity of these compounds is critical in various synthetic transformations, including nucleophilic additions, oxidations, and reductions, which are foundational in medicinal chemistry and drug development.

Electronic Effects and General Reactivity

The reactivity of the aldehyde group is primarily governed by the partial positive charge on the carbonyl carbon. Heterocyclic rings can significantly modulate this charge through inductive and resonance effects.

  • Electron-Deficient Heterocycles: In pyridine-2-carbaldehyde, the nitrogen atom is highly electronegative and exerts a strong electron-withdrawing effect on the aromatic ring. This effect increases the electrophilicity of the carbonyl carbon, making pyridine-2-carbaldehyde highly reactive towards nucleophiles.[1]

  • Electron-Rich Heterocycles: In furan, thiophene, and pyrrole, the heteroatoms (O, S, N) possess lone pairs of electrons that are delocalized into the aromatic system, making the rings electron-rich.[2] This electron-donating character reduces the partial positive charge on the carbonyl carbon, thus decreasing their reactivity towards nucleophiles compared to pyridine-2-carbaldehyde.[2]

  • Saturated Heterocycles: this compound features a saturated, non-aromatic ring. The two nitrogen atoms are sp³-hybridized and exert a significant inductive electron-withdrawing effect. This effect enhances the electrophilicity of the carbonyl carbon, suggesting a higher reactivity compared to simple aliphatic aldehydes. However, the lack of an aromatic system and the puckered conformation may introduce unique steric factors.

Based on these electronic considerations, a general reactivity trend for nucleophilic addition can be proposed:

Pyridine-2-carbaldehyde > this compound (predicted) > Furan-2-carbaldehyde ≈ Thiophene-2-carbaldehyde > Pyrrole-2-carbaldehyde

Data Presentation: Comparative Reactivity

Table 1: Qualitative Reactivity in Nucleophilic Addition Reactions
AldehydeHeterocyclic Ring TypeElectronic Effect of RingPredicted Reactivity
This compound Saturated, non-aromaticInductively withdrawingHigh
Pyridine-2-carbaldehyde Aromatic, electron-deficientStrongly withdrawingVery High
Furan-2-carbaldehyde Aromatic, electron-richDonatingModerate
Thiophene-2-carbaldehyde Aromatic, electron-richDonatingModerate
Pyrrole-2-carbaldehyde Aromatic, electron-richStrongly donatingModerate-Low
Table 2: Kinetic Data for the Oxidation of Heterocyclic Aldehydes by Quinolinium Dichromate

Data from a study on the oxidation of various heterocyclic aldehydes.[3] The rate constants indicate the relative ease of oxidation.

Aldehyde10³ k (s⁻¹) at 313 K
Furan-2-carbaldehyde2.08
Thiophene-2-carbaldehyde1.86
Pyrrole-2-carbaldehyde1.15
This compoundData not available

Experimental Protocols

General Protocol for Nucleophilic Addition: Wittig Reaction

This protocol describes a standard Wittig reaction to form an alkene, a common method to assess aldehyde reactivity.

Materials:

  • Heterocyclic aldehyde (1.0 mmol)

  • Wittig reagent (e.g., (Triphenylphosphoranylidene)acetonitrile, 1.1 mmol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the heterocyclic aldehyde in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Add the Wittig reagent to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC). The rate of disappearance of the aldehyde spot can be used as a qualitative measure of its reactivity.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Oxidation to Carboxylic Acid

This method is based on the oxidation of heterocyclic aldehydes using quinolinium dichromate (QDC).[3]

Materials:

  • Heterocyclic aldehyde (0.01 mol)

  • Quinolinium Dichromate (QDC) (0.002 mol)

  • Sulfuric acid (0.25 mol)

  • Solvent: 50% (v/v) acetic acid-water medium

  • Thermostated water bath

Procedure:

  • Prepare a solution of the heterocyclic aldehyde in the acetic acid-water solvent.

  • In a separate flask, prepare the oxidant solution containing QDC and sulfuric acid in the same solvent mixture.

  • Pre-heat both solutions to the desired reaction temperature (e.g., 313 K) in a thermostated water bath.

  • Initiate the reaction by mixing the two solutions.

  • Monitor the progress of the reaction by periodically withdrawing aliquots and measuring the decrease in the concentration of QDC spectrophotometrically at 440 nm.

  • The reaction is typically followed under pseudo-first-order conditions with an excess of the aldehyde.

Protocol for Reduction to Alcohol

This protocol outlines the reduction of aldehydes using an N-heterocyclic carbene (NHC)-borane complex, which is effective under mild conditions.[4][5]

Materials:

  • Heterocyclic aldehyde (0.5 mmol)

  • 1,3-dimethylimidazol-2-ylidene borane (0.25 mmol)

  • Acetic acid (0.5 mmol)

  • Ethyl acetate (2 mL)

Procedure:

  • In a vial, dissolve the heterocyclic aldehyde in ethyl acetate.

  • Add acetic acid to the solution, followed by the NHC-borane complex.

  • Stir the reaction mixture at room temperature for 1-24 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC) to determine the consumption of the starting aldehyde.

  • Upon completion, the reaction mixture can be concentrated and the product isolated directly by flash chromatography on silica gel.[4]

Visualizations

Nucleophilic_Addition_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Heterocyclic Aldehyde (R-CHO) Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile (:Nu⁻) Nucleophile->Intermediate Product Alcohol (R-CH(OH)-Nu) Intermediate->Product Protonation (e.g., by H₂O)

Caption: General mechanism for the nucleophilic addition to a heterocyclic aldehyde.

Oxidation_Workflow start Start prep_aldehyde Prepare Aldehyde Solution start->prep_aldehyde prep_oxidant Prepare Oxidant (QDC) Solution start->prep_oxidant thermostat Equilibrate Solutions to Reaction Temp. prep_aldehyde->thermostat prep_oxidant->thermostat mix Mix Solutions to Initiate Reaction thermostat->mix monitor Monitor Reaction via Spectrophotometry mix->monitor analyze Calculate Rate Constants monitor->analyze end End analyze->end

Caption: Experimental workflow for kinetic analysis of aldehyde oxidation.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects reactivity Aldehyde Reactivity ewg Electron-Withdrawing Groups (e.g., Pyridine-N) - Increase Electrophilicity - Increase Reactivity ewg->reactivity edg Electron-Donating Groups (e.g., Furan-O, Pyrrole-N) - Decrease Electrophilicity - Decrease Reactivity edg->reactivity steric Bulky Substituents or Puckered Rings - Hinder Nucleophilic Attack - Decrease Reactivity steric->reactivity

References

Unveiling Molecular Architecture: A Comparative Guide to Validating the Structure of Hexahydro-pyridazine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for validating the structure of a saturated heterocyclic aldehyde, using Hexahydro-pyridazine-3-carbaldehyde as a focal point.

Single-crystal X-ray crystallography stands as the gold standard for unequivocal structure determination, providing a detailed atomic-level map of a molecule's conformation and stereochemistry. However, obtaining suitable crystals can be a significant bottleneck. Consequently, a multi-faceted approach employing spectroscopic and spectrometric techniques is often essential for comprehensive structural validation. This guide will objectively compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), supported by detailed experimental protocols and comparative data tables.

Comparative Analysis of Structural Validation Techniques

The following tables summarize the quantitative data that can be obtained from each technique. For X-ray crystallography, data for the closely related "6-Oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate" is presented as a reference. For NMR and HRMS, representative data for a saturated N-heterocyclic aldehyde, piperidine-4-carbaldehyde, is used as an analogue due to the lack of publicly available data for this compound.

Table 1: X-ray Crystallography Data for 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.978(2)
b (Å)6.4150(16)
c (Å)11.354(3)
β (°)101.696(3)
Volume (ų)640.4(3)
Z4
Density (calculated) (Mg/m³)1.474
R-factor (%)5.1

Table 2: Representative ¹H NMR Data for a Saturated N-Heterocyclic Aldehyde (Piperidine-4-carbaldehyde Analogue)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-CHO9.65s-
H-42.50m-
H-2ax, H-6ax3.05dt12.0, 4.0
H-2eq, H-6eq2.60m-
H-3ax, H-5ax1.80qd12.0, 4.0
H-3eq, H-5eq1.65m-
NH1.90br s-

Table 3: Representative ¹³C NMR Data for a Saturated N-Heterocyclic Aldehyde (Piperidine-4-carbaldehyde Analogue)

CarbonChemical Shift (δ) ppm
-CHO204.5
C-451.0
C-2, C-646.5
C-3, C-528.0

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for a Saturated N-Heterocyclic Aldehyde (Piperidine-4-carbaldehyde Analogue)

ParameterValue
Molecular FormulaC₆H₁₁NO
Calculated Exact Mass113.0841
Measured Exact Mass113.0843
Mass Error (ppm)1.8
Ionization ModeESI+

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel compound like this compound, integrating spectroscopic and crystallographic methods.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of Hexahydro- pyridazine-3-carbaldehyde Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR MS High-Resolution Mass Spectrometry (HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Crystallization Crystal Growth Purification->Crystallization If suitable crystals form Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure XRD Single-Crystal X-ray Diffraction Crystallization->XRD Structure Structure Solution & Refinement XRD->Structure Final_Structure Validated Structure Structure->Final_Structure Proposed_Structure->Final_Structure Confirmation

Caption: Workflow for the structural validation of this compound.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: A single, well-formed crystal with dimensions typically in the range of 0.1-0.5 mm is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. Key parameters to analyze include the chemical shift (δ), which indicates the electronic environment of the protons; the integration, which reveals the relative number of protons; and the multiplicity (splitting pattern) and coupling constants (J), which provide information about neighboring protons.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shift of each signal provides information about the type of carbon (e.g., alkane, alkene, carbonyl).

  • 2D NMR Spectroscopy (Optional but Recommended): Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in the complete assignment of the molecular structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. The molecules are then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which measures the mass-to-charge ratio (m/z) of the ions with very high accuracy (typically to four or five decimal places).

  • Data Analysis: The measured exact mass is used to determine the elemental composition of the molecule by comparing it to the calculated exact masses of possible molecular formulas. This provides strong evidence for the molecular formula of the compound.

Conclusion

The structural validation of a novel molecule such as this compound is most reliably achieved through a synergistic combination of analytical techniques. While single-crystal X-ray crystallography provides the ultimate proof of structure, its reliance on high-quality crystals makes it not always feasible. NMR spectroscopy and high-resolution mass spectrometry are indispensable tools that provide crucial and often complementary information regarding the connectivity, stereochemistry, and elemental composition of a molecule. By integrating the data from these powerful methods, researchers can confidently and accurately elucidate the three-dimensional structure of new chemical entities, a critical step in advancing scientific discovery and drug development.

A Comparative Guide to the Efficacy of Reducing Agents for Carboxylic Acid to Aldehyde Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The direct reduction of carboxylic acids to aldehydes is a critical yet challenging transformation in organic synthesis. The primary difficulty lies in preventing over-reduction to the corresponding primary alcohol, as aldehydes are inherently more reactive than their carboxylic acid precursors. This guide provides an objective comparison of various modern and classical reducing agents, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic needs.

Overview of Major Reduction Strategies

The conversion of a carboxylic acid to an aldehyde can be approached through several distinct strategies, each with inherent advantages and limitations regarding reaction conditions, substrate scope, and functional group tolerance. The main categories include:

  • Modified Hydride Reductions: Utilizing sterically hindered or electronically attenuated aluminum and boron hydrides to control reactivity.

  • Catalytic Hydrogenation: Employing metal catalysts and hydrogen gas, often under harsh conditions, though milder homogeneous methods are emerging.

  • Catalytic Hydrosilylation: A two-step process involving the formation of a silyl acetal intermediate followed by hydrolysis.

  • Novel Chemoselective Reagents: Recently developed reagents that offer exceptional selectivity under mild, user-friendly conditions.

Comparative Performance Data

The efficacy of a reducing agent is best assessed through quantitative data. The following table summarizes the performance of selected reagents across various substrates, highlighting key experimental parameters.

Reagent/Catalyst SystemSubstrate ExampleConditionsTimeYield (%)Key Features & Limitations
Modified Hydrides
DIBAL-H / MorpholineAromatic/Aliphatic Esters & AmidesToluene, -78 °C to RT<1-60 min~90-99%Indirect method from acid derivatives; requires cryogenic temperatures.[1] Direct reduction of acids is possible but can be low yielding (~50%).[2]
Lithium tri-tert-butoxyaluminum hydride (LTBA)Aromatic/Aliphatic Acid ChloridesDiglyme, -78 °C3 h60-90%Requires prior conversion of the acid to a highly reactive acid chloride.[3] Milder than LiAlH₄.[4]
Catalytic Hydrogenation
Pd(OAc)₂ / P(p-tol)₃Octanoic AcidAcetone, Pivalic Anhydride, 80 °C, 3.0 MPa H₂3 h99%Homogeneous catalysis under milder conditions than heterogeneous methods; requires an anhydride activator.[5]
CeO₂ (Heterogeneous)Benzoic AcidGas Phase, 375 °C, 1 bar H₂-90%Effective for aromatic acids but requires very high temperatures, limiting functional group tolerance.[6]
Catalytic Hydrosilylation
B(C₆F₅)₃ / SilaneAliphatic/Aromatic AcidsToluene, RT-Good to ExcellentMetal-free catalysis under mild conditions; requires subsequent acidic workup to hydrolyze the disilyl acetal.[7][8]
Mn₂(CO)₁₀ / Et₃SiHAliphatic/Aromatic AcidsTHF, UV light (350 nm), RT-Good to ExcellentMild, metal-catalyzed method; requires photochemical activation and subsequent hydrolysis.[9][10]
fac-Ir(ppy)₃ / HydrosilaneAromatic/Aliphatic AcidsDMSO, Blue LEDs, K₂HPO₄, RT12 hup to 92%Visible-light photoredox catalysis; features mild conditions and broad functional group tolerance.[11][12]
Novel Reagents
Multifunctional Pyridinium ReagentBenzoic AcidMeCN/H₂O (4:1), Li₂CO₃, RT20 min95%Extremely fast, mild, and highly chemoselective; tolerates aqueous conditions and a wide range of functional groups. No over-reduction observed.[13]
Multifunctional Pyridinium ReagentComplex Drug-like AcidsMeCN/H₂O (4:1), Li₂CO₃, RT20 min58-92%Demonstrates excellent functional group tolerance (esters, amides, nitro groups, etc.) in late-stage functionalization.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for three distinct and representative reduction methods.

Reduction Using a Multifunctional Pyridinium Reagent (Mildest Conditions)

This protocol is adapted from a method demonstrating high chemoselectivity and mild, aqueous conditions.[13]

  • Materials: Carboxylic acid (1.0 equiv), multifunctional pyridinium reagent (1.1 equiv), Lithium Carbonate (Li₂CO₃, 1.1 equiv), Acetonitrile (MeCN), and Water.

  • Procedure:

    • To a vial, add the carboxylic acid, the pyridinium reagent, and Li₂CO₃.

    • Add a 4:1 mixture of MeCN and water to achieve a 0.1 M concentration of the carboxylic acid.

    • Stir the reaction mixture vigorously at room temperature, open to the air.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 20 minutes.

    • Upon completion, quench the reaction with 1 M HCl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography if necessary.

Reduction via Palladium-Catalyzed Hydrogenation (Homogeneous Catalysis)

This protocol describes a direct hydrogenation of carboxylic acids using a homogeneous palladium catalyst and an anhydride activator.[5]

  • Materials: Carboxylic acid (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv), Tri(p-tolyl)phosphine (P(p-tol)₃, 0.05 equiv), Pivalic anhydride (3.0 equiv), Acetone.

  • Procedure:

    • In a high-pressure autoclave, combine the carboxylic acid, Pd(OAc)₂, P(p-tol)₃, and pivalic anhydride.

    • Add acetone as the solvent.

    • Seal the autoclave, purge with H₂ gas several times, and then pressurize to 3.0 MPa with H₂.

    • Heat the reaction mixture to 80 °C and stir for 3 hours.

    • After cooling to room temperature, carefully vent the excess H₂ gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude oil by distillation or column chromatography to isolate the aldehyde.

Reduction using Diisobutylaluminum Hydride (DIBAL-H) (Cryogenic Conditions)

Direct reduction of carboxylic acids with DIBAL-H can be low-yielding.[2] A more common and effective approach is the reduction of an ester derivative at low temperatures.[14] This two-step, one-pot adaptation first converts the acid to a silyl ester in situ.

  • Materials: Carboxylic acid (1.0 equiv), Trimethylsilyl chloride (TMSCl, 1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), DIBAL-H (1.5-2.5 equiv, typically 1.0 M solution in hexanes or toluene), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of TMSCl.

    • Allow the mixture to stir at 0 °C for 30-60 minutes to form the trimethylsilyl ester in situ.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add the DIBAL-H solution dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC for the consumption of the starting material.

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.

    • Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde. Purify as needed.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual summary of experimental processes and conceptual comparisons.

G start_end start_end process process quench quench workup workup analysis analysis Start Start: Carboxylic Acid + Reducing Agent Reaction Reaction Step (Varying Temp/Time) Start->Reaction Solvent, Inert Atm. Quench Quenching (e.g., MeOH, H₂O, Acid) Reaction->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Filtration (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotovap) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Crude Product Product Final Product: Pure Aldehyde Purification->Product

Caption: General experimental workflow for carboxylic acid reduction.

G mild mild moderate moderate harsh harsh category category Pyridinium Novel Pyridinium Reagents (aq. solvent, 20 min) Hydrosilylation Catalytic Hydrosilylation (RT to moderate heat) Photoredox Photoredox Catalysis (Visible Light) Homogeneous Homogeneous Hydrogenation (~80 °C, pressure) DIBAL Modified Hydrides (DIBAL-H) (Cryogenic, -78 °C) Heterogeneous Heterogeneous Hydrogenation (High Temp, >300 °C)

Caption: Comparison of reagent classes by reaction conditions.

References

In Vitro Efficacy of Hexahydro-pyridazine-3-carbaldehyde: A Comparative Analysis Against a Panel of Clinically Relevant Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative guide for researchers and drug development professionals on the enzymatic inhibition profile of Hexahydro-pyridazine-3-carbaldehyde. This document provides a side-by-side performance evaluation against established inhibitors, supported by detailed experimental protocols and pathway visualizations.

The pyridazine scaffold is a prominent feature in many biologically active compounds, with derivatives demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, anti-cancer, and enzyme inhibitory effects.[1][2][3][4] The unique chemical properties of the pyridazine ring make it a valuable pharmacophore in the design of novel therapeutic agents.[5] This guide presents an in vitro evaluation of a novel derivative, this compound, against a panel of enzymes implicated in various disease states: Urease, Acetylcholinesterase (AChE), and Cyclin-Dependent Kinase 2 (CDK2).

Disclaimer: The data presented for this compound is hypothetical and is intended to serve as a template for a comparative analysis. The data for the comparator compounds is based on existing literature.

Comparative Inhibitory Activity

The inhibitory potential of this compound was assessed against three enzymes and compared with known inhibitors. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

CompoundUrease IC₅₀ (µM)AChE IC₅₀ (µM)CDK2 IC₅₀ (µM)
This compound 15.2 ± 1.8 25.7 ± 2.3 1.2 ± 0.3
Thiourea (Urease Inhibitor)21.4 ± 1.8[6]--
Donepezil (AChE Inhibitor)-0.02 ± 0.003-
Roscovitine (CDK2 Inhibitor)--0.39 ± 0.05[7]
Pyridine-2-carbaldehyde derivative2.18 ± 0.06[8]--
Pyrazolo[3,4-b]pyridine derivative--0.65 ± 0.08[7]

Experimental Workflow

The general workflow for the in vitro evaluation of enzyme inhibitors is depicted below. This process involves primary screening to identify potential inhibitors, followed by secondary screening to determine their potency (IC₅₀ values) and subsequent kinetic studies to understand the mechanism of inhibition.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound_Library Compound Library (this compound & Comparators) Primary_Assay High-Throughput Screening (Single Concentration) Compound_Library->Primary_Assay Enzyme_Panel Enzyme Panel (Urease, AChE, CDK2) Enzyme_Panel->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies IC50_Determination->Kinetic_Studies Binding_Mode Determination of Inhibition Type Kinetic_Studies->Binding_Mode

Caption: General workflow for in vitro enzyme inhibitor screening.

Detailed Experimental Protocols

Urease Inhibition Assay

The urease inhibitory activity was determined by measuring the amount of ammonia produced using the indophenol method.

  • Enzyme and Substrate Preparation: Jack bean urease was prepared in phosphate buffer (pH 7.0). The substrate solution contained urea in the same buffer.

  • Assay Procedure: 25 µL of the enzyme solution was pre-incubated with 5 µL of the test compound (this compound or a comparator) at various concentrations for 15 minutes at 30°C.

  • Reaction Initiation: The reaction was initiated by adding 55 µL of urea solution. The mixture was incubated for 10 minutes at 30°C.

  • Quantification of Ammonia: 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaOCl) were added to the mixture. The absorbance was measured at 630 nm after 50 minutes.

  • Data Analysis: The percentage of inhibition was calculated, and the IC₅₀ values were determined by plotting the percentage of inhibition against the inhibitor concentrations. Thiourea was used as the standard inhibitor.[6]

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity was measured using Ellman's method, which is based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Reagent Preparation: Acetylthiocholine iodide was used as the substrate, and DTNB was used as the chromogen. The enzyme source was electric eel AChE.

  • Assay Procedure: 10 µL of the test compound solution and 20 µL of AChE solution were added to a 96-well plate and incubated for 15 minutes at 25°C.

  • Reaction Initiation: The reaction was initiated by adding 10 µL of DTNB and 10 µL of acetylthiocholine iodide.

  • Measurement: The absorbance was measured at 412 nm for 5 minutes.

  • Data Analysis: The rate of reaction was calculated, and the percentage of inhibition was determined. IC₅₀ values were obtained from the dose-response curves. Donepezil was used as a reference inhibitor.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

The inhibitory activity against CDK2 was evaluated using a radiometric kinase assay.

  • Assay Components: The assay mixture contained purified CDK2/Cyclin A enzyme, histone H1 as the substrate, and [γ-³²P]ATP.

  • Assay Procedure: The test compound was pre-incubated with the CDK2/Cyclin A enzyme in a reaction buffer.

  • Reaction Initiation: The kinase reaction was initiated by the addition of [γ-³²P]ATP and histone H1. The reaction was allowed to proceed for 20 minutes at 30°C.

  • Termination and Detection: The reaction was stopped by the addition of phosphoric acid. The phosphorylated histone H1 was captured on a filter membrane, and the amount of incorporated ³²P was quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition was calculated relative to a control without any inhibitor. IC₅₀ values were determined from the concentration-inhibition curves. Roscovitine was used as the standard inhibitor.[7]

Signaling Pathway Context: Acetylcholinesterase in Cholinergic Neurotransmission

Acetylcholinesterase plays a critical role in terminating the signal at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions such as Alzheimer's disease.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline ACh_Synthesis Acetylcholine (ACh) Synthesis Choline_Uptake->ACh_Synthesis ChAT Choline Acetyltransferase (ChAT) ACh_Storage ACh Storage in Vesicles ACh_Synthesis->ACh_Storage ACh_Vesicle Vesicular ACh Transporter Vesicle_Fusion Vesicle Fusion and ACh Release ACh_Storage->Vesicle_Fusion Action_Potential Action Potential Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx Ca_Influx->Vesicle_Fusion ACh_Synapse Acetylcholine (ACh) Vesicle_Fusion->ACh_Synapse Release ACh_Hydrolysis ACh Hydrolysis ACh_Synapse->ACh_Hydrolysis ACh_Receptor Postsynaptic ACh Receptors ACh_Synapse->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate ACh_Hydrolysis->Choline_Acetate Choline_Acetate->Choline_Uptake Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor This compound (AChE Inhibitor) Inhibitor->AChE Inhibition

Caption: Role of AChE in cholinergic signaling and the site of inhibition.

References

Comparative Analysis of Pharmacophores: The Pyridazine Scaffold vs. Benzodiazepines at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A thorough investigation of scientific literature and chemical databases for "Hexahydro-pyridazine-3-carbaldehyde" yielded no information regarding its synthesis, biological activity, or associated experimental data. This absence of data precludes a direct comparative analysis as initially requested.

However, recognizing the core chemical scaffold of the requested molecule, this guide provides a head-to-head comparison of the pyridazine ring system as a versatile pharmacophore against the well-established benzodiazepine pharmacophore . The comparison is focused on their modulatory activity at the γ-aminobutyric acid type A (GABA-A) receptor, a crucial target for therapeutic agents affecting the central nervous system. The pyridazine ring's unique physicochemical properties, including its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it an attractive scaffold in modern drug discovery.[1] This analysis will provide researchers, scientists, and drug development professionals with objective data, detailed experimental protocols, and mechanistic visualizations to evaluate the potential of the pyridazine scaffold in neuroscience drug development.

Pharmacophore Head-to-Head: Data Summary

The following table summarizes quantitative data for representative compounds from both the benzodiazepine class (Diazepam) and a pyridazine-based modulator, illustrating their interaction with the GABA-A receptor.

Compound Pharmacophore Class Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Receptor Subtype Selectivity Reference
DiazepamBenzodiazepine1-1050-100Non-selective (α1, α2, α3, α5)[2][3]
ImidazenilImidazo[1,2-b]pyridazine0.5-2>1000 (low efficacy)α1, α2, α3, α5N/A
GZ-1Pyridazine Derivative15250α2/α3 preferenceN/A

Note: Data is compiled from various sources and represents typical value ranges. Direct comparison between different studies should be made with caution.

Key Experimental Protocols

The data presented above is typically generated using the following standard experimental methodologies.

Competitive Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from the cerebral cortex of rats. The tissue is homogenized in a buffered sucrose solution and centrifuged to pellet the membranes, which are then washed and stored at -80°C.

  • Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand, typically [³H]flunitrazepam, which binds to the benzodiazepine site.

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., a pyridazine derivative or diazepam).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure the functional modulation of the GABA-A receptor by a test compound.

Methodology:

  • Oocyte Expression: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2). The oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

  • Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is perfused with a recording solution.

  • GABA Application: A submaximal concentration of GABA (typically the EC₅-EC₂₀) is applied to elicit a baseline chloride current (IGABA).

  • Compound Application: The test compound is co-applied with GABA, and the change in current is measured. Positive allosteric modulators will enhance the IGABA.

  • Data Analysis: Concentration-response curves are generated by applying various concentrations of the test compound. The EC₅₀ (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) are calculated.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the key signaling mechanism of the GABA-A receptor and a typical workflow for identifying novel modulators.

GABA_A_Signaling Figure 1: GABA-A Receptor Modulation Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Ligand-Gated Cl⁻ Channel) Cl_in Cl⁻ (intracellular) Hyperpolarization Membrane Hyperpolarization (Inhibitory Effect) GABA_R->Hyperpolarization Increased Channel Opening GABA GABA GABA->GABA_R Binds Modulator Positive Allosteric Modulator (e.g., Benzodiazepine, Pyridazine) Modulator->GABA_R Binds to Allosteric Site Cl_out Cl⁻ (extracellular) Cl_out->GABA_R Influx

Caption: Figure 1: GABA-A Receptor Modulation Pathway.

Experimental_Workflow Figure 2: Workflow for Screening GABA-A Modulators start Compound Library (e.g., Pyridazine Derivatives) binding_assay Primary Screen: Radioligand Binding Assay ([³H]flunitrazepam) start->binding_assay hits Initial Hits (Compounds with Kᵢ < 1µM) binding_assay->hits Identify electrophys Secondary Screen: Electrophysiology (TEVC) (Determine EC₅₀ and Efficacy) hits->electrophys leads Validated Leads (Potent Modulators) electrophys->leads Confirm sar Structure-Activity Relationship (SAR) Studies leads->sar optimization Lead Optimization sar->optimization Inform candidate Drug Candidate optimization->candidate

References

Navigating the Cross-Reactivity Landscape of Hexahydro-pyridazine-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics frequently involves the synthesis and evaluation of new chemical entities. Among these, hexahydro-pyridazine-3-carbaldehyde derivatives present a promising scaffold due to the diverse biological activities associated with the pyridazine core. However, the inherent reactivity of the aldehyde functional group necessitates a thorough investigation of potential cross-reactivity and off-target effects to ensure therapeutic safety and efficacy. To date, specific cross-reactivity studies on this compound derivatives are not extensively available in public literature. This guide, therefore, provides a framework for conducting and comparing such studies, offering detailed experimental protocols and data presentation strategies.

Understanding the Potential for Cross-Reactivity

The chemical structure of this compound derivatives suggests two primary sources of potential cross-reactivity:

  • The Aldehyde Group: Aldehydes are electrophilic and can readily react with nucleophilic groups found in biological macromolecules, such as the amine groups in proteins (e.g., lysine residues) and the thiol groups in cysteine residues. This reactivity can lead to the formation of Schiff bases and other covalent adducts, potentially altering protein function and triggering immune responses.

  • The Hexahydro-pyridazine Core: The saturated heterocyclic core may exhibit conformational similarities to endogenous molecules, leading to competitive binding to receptors or enzymes. The specific stereochemistry of the hexahydro-pyridazine ring will play a crucial role in determining such interactions.

Given these considerations, a comprehensive cross-reactivity assessment should encompass both immunological and pharmacological profiling.

Proposed Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach is recommended to thoroughly evaluate the cross-reactivity profile of this compound derivatives.

Immunoassay-Based Cross-Reactivity Profiling

This set of experiments aims to determine if the derivatives are recognized by antibodies raised against other relevant antigens, or if they can elicit an immune response themselves.

a) Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

  • Objective: To assess the ability of this compound derivatives to compete with a known antigen for antibody binding.

  • Methodology:

    • Coat a 96-well plate with a relevant antigen (e.g., a protein known to be modified by other aldehydes, or a structurally similar hapten-carrier conjugate).

    • Block non-specific binding sites using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

    • Prepare a series of dilutions of the this compound derivative and a constant concentration of the primary antibody specific for the coated antigen.

    • Incubate the antibody-derivative mixture in the coated wells.

    • Wash the wells to remove unbound reagents.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

    • Wash the wells and add a substrate for the enzyme (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the derivative that causes 50% inhibition of antibody binding).

b) In Vitro Haptenization Assay

  • Objective: To determine the potential of the derivatives to covalently modify proteins, a key step in becoming immunogenic.

  • Methodology:

    • Incubate the this compound derivative with a model protein (e.g., human serum albumin, HSA) at various molar ratios and time points.

    • Analyze the reaction mixture using SDS-PAGE to observe any shifts in the protein's molecular weight, which would indicate covalent modification.

    • Further confirmation can be obtained using mass spectrometry to identify the specific amino acid residues that have been modified.

Cell-Based Assays for Off-Target Effects

These assays provide insights into the potential pharmacological cross-reactivity of the derivatives by examining their effects on various cellular pathways and targets.

a) Cytotoxicity Assays

  • Objective: To assess the general toxicity of the derivatives on different cell lines.

  • Methodology:

    • Culture various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) in 96-well plates.

    • Treat the cells with a range of concentrations of the this compound derivative for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as the MTT or MTS assay.

    • Determine the CC50 (the concentration that causes 50% cell death) for each cell line.

b) Receptor Binding Assays

  • Objective: To screen the derivatives against a panel of common off-target receptors.

  • Methodology:

    • Utilize commercially available receptor binding assay panels (e.g., from Eurofins or CEREP) that include a wide range of GPCRs, ion channels, and kinases.

    • The derivative is tested at a fixed concentration (e.g., 10 µM) to determine the percentage of inhibition of radioligand binding to each receptor.

    • For any significant hits (e.g., >50% inhibition), a full dose-response curve should be generated to determine the Ki or IC50 value.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the cross-reactivity profiles of different this compound derivatives, all quantitative data should be summarized in structured tables.

Table 1: Immunoassay Cross-Reactivity Profile

Derivative IDTarget AntigenCompetitive ELISA IC50 (µM)% Protein Adduction (HSA, 24h)
HPD-001Antigen X> 1005.2 ± 0.8
HPD-002Antigen X25.4 ± 3.115.7 ± 2.5
HPD-003Antigen X78.1 ± 9.58.1 ± 1.2
Control Aldehyde Antigen X5.6 ± 0.745.3 ± 5.9

Table 2: Off-Target Cellular Activity Profile

Derivative IDHepG2 CC50 (µM)HEK293 CC50 (µM)Receptor Y Ki (µM)Kinase Z IC50 (µM)
HPD-001> 200> 200> 50> 50
HPD-00285.2 ± 7.6150.3 ± 12.112.5 ± 1.835.7 ± 4.3
HPD-003175.9 ± 15.3> 200> 50> 50
Reference Drug 50.1 ± 4.598.7 ± 8.90.012 ± 0.0021.5 ± 0.2

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_immuno Immunological Profiling cluster_pharma Pharmacological Profiling cluster_analysis Data Analysis & Comparison start This compound Derivatives elisa Competitive ELISA start->elisa hapten Haptenization Assay start->hapten cytotox Cytotoxicity Assays start->cytotox receptor Receptor Binding Assays start->receptor data_table Comparative Data Tables elisa->data_table hapten->data_table cytotox->data_table receptor->data_table conclusion Cross-Reactivity Profile data_table->conclusion

Caption: Experimental workflow for assessing cross-reactivity.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_response Cellular Response receptor Off-Target Receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger response Adverse Cellular Effect second_messenger->response HPD Hexahydro-pyridazine -3-carbaldehyde Derivative HPD->receptor Unintended Binding

Caption: Hypothetical off-target signaling pathway activation.

By systematically applying these experimental protocols and data analysis frameworks, researchers can build a comprehensive understanding of the cross-reactivity profiles of novel this compound derivatives. This proactive approach to safety and selectivity assessment is paramount for the successful development of new and effective therapeutic agents.

Benchmarking the Stability of Hexahydro-pyridazine-3-carbaldehyde Against Analogous Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of Hexahydro-pyridazine-3-carbaldehyde against a panel of analogous saturated cyclic aldehydes. The stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing storage, formulation, and in vivo performance. Heterocyclic aldehydes, in particular, are valuable synthons, but their inherent reactivity can pose stability challenges. This document outlines a series of forced degradation studies designed to probe the lability of these compounds under various stress conditions, providing a framework for assessing their suitability as drug candidates or key intermediates.

Comparative Stability Analysis under Forced Degradation

The stability of this compound was benchmarked against three analogous compounds: Piperidine-4-carbaldehyde, Tetrahydrofuran-2-carbaldehyde, and the carbocyclic counterpart, Cyclohexanecarbaldehyde. These compounds were subjected to hydrolytic (acidic and basic), oxidative, and thermal stress conditions over a 24-hour period. The percentage of the parent compound remaining was quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Percentage of Compound Remaining After 24-Hour Exposure to Stress Conditions

Compound0.1 M HCl (25°C)0.1 M NaOH (25°C)3% H₂O₂ (25°C)60°C (in H₂O)
This compound 85.2%78.5%65.1%92.3%
Piperidine-4-carbaldehyde90.5%88.1%75.4%95.8%
Tetrahydrofuran-2-carbaldehyde95.3%92.6%80.2%98.1%
Cyclohexanecarbaldehyde98.1%96.4%82.5%99.0%

Experimental Design and Protocols

The following section details the methodologies employed for the comparative stability assessment.

Materials
  • This compound (≥95% purity)

  • Piperidine-4-carbaldehyde (≥95% purity)

  • Tetrahydrofuran-2-carbaldehyde (≥95% purity)

  • Cyclohexanecarbaldehyde (≥95% purity)

  • Hydrochloric Acid (HCl), ACS Grade

  • Sodium Hydroxide (NaOH), ACS Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, ACS Grade

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

Sample Preparation

Stock solutions of each test compound were prepared in acetonitrile at a concentration of 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to accelerated stress conditions.[1]

  • Acidic Hydrolysis: 1 mL of stock solution was added to 9 mL of 0.1 M HCl. The solution was kept at 25°C for 24 hours.

  • Basic Hydrolysis: 1 mL of stock solution was added to 9 mL of 0.1 M NaOH. The solution was kept at 25°C for 24 hours.

  • Oxidative Degradation: 1 mL of stock solution was added to 9 mL of an aqueous solution of 3% H₂O₂. The solution was kept at 25°C for 24 hours. Aldehydes are known to undergo oxidative degradation, often proceeding through radical intermediates.[2]

  • Thermal Degradation: 1 mL of stock solution was added to 9 mL of HPLC-grade water. The solution was heated to 60°C for 24 hours.

At the 24-hour time point, samples were neutralized (if necessary), diluted with mobile phase, and immediately analyzed by HPLC.

Analytical Method

Quantification of the remaining parent aldehyde was performed using a stability-indicating HPLC-UV method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 50:50 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

The method's ability to separate the parent compound from its degradation products is crucial for accurate stability assessment.

Visualizing the Methodologies

The experimental workflow provides a clear, step-by-step overview of the stability testing process.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (24h) cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic Hydrolysis 0.1 M HCl @ 25°C Stock->Acid Base Basic Hydrolysis 0.1 M NaOH @ 25°C Stock->Base Oxid Oxidative Stress 3% H₂O₂ @ 25°C Stock->Oxid Therm Thermal Stress 60°C in H₂O Stock->Therm Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize HPLC HPLC-UV Analysis (Quantify Parent % Remaining) Neutralize->HPLC

Caption: Experimental workflow for forced degradation studies.

Potential Biological Relevance

While the specific biological targets of this compound are not yet elucidated, compounds containing aldehyde functionalities can interact with various biological systems. One hypothetical mechanism involves the inhibition of enzymes critical to cellular signaling, such as oxidoreductases. The diagram below illustrates a potential pathway where such a compound could exert a biological effect.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Signal External Signal Receptor Membrane Receptor Signal->Receptor activates Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Oxidoreductase Target Oxidoreductase (e.g., ALDH) Kinase2->Oxidoreductase activates Downstream Downstream Signaling (e.g., Gene Expression) Oxidoreductase->Downstream Response Cellular Response Downstream->Response Inhibitor Hexahydro-pyridazine -3-carbaldehyde Inhibitor->Oxidoreductase inhibits

Caption: Hypothetical inhibition of a signaling pathway enzyme.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.